Rugulosin
Description
RN given refers to cpd without isomeric designation; structure in first source & in Negwer, 5th ed, #5799
Properties
Molecular Formula |
C30H22O10 |
|---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
(1S,2R,13S,14R,15S,16S,17R,28R)-8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone |
InChI |
InChI=1S/C30H22O10/c1-7-3-9-13(11(31)5-7)21(33)17-25(37)20-23(35)15-16-24(36)19(29(15,17)27(9)39)26(38)18-22(34)14-10(28(40)30(16,18)20)4-8(2)6-12(14)32/h3-6,15-16,19-20,23-24,31-36H,1-2H3/t15-,16-,19+,20+,23-,24-,29+,30+/m1/s1 |
InChI Key |
QFDPVUTXKUGISP-GBUXSVCISA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Rugulosin: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of Rugulosin-Producing Fungal Species, Biosynthesis, and Analytical Methodologies
This compound (B17658), a dimeric anthraquinone (B42736) mycotoxin, has garnered significant interest within the scientific community due to its diverse biological activities, including cytotoxic, antiviral, and antimicrobial properties. This technical guide provides a comprehensive overview of the fungal species known to produce this compound, detailed experimental protocols for its study, and an elucidation of its biosynthetic pathway, tailored for researchers, scientists, and professionals in drug development.
Fungal Species Producing this compound
A variety of fungal species, primarily within the genera Penicillium, Aspergillus, and Talaromyces, are known producers of this compound. Endophytic fungi and lichen symbiotes have also been identified as sources of this mycotoxin. A summary of prominent this compound-producing species is presented in Table 1.
| Genus | Species | Reference(s) |
| Penicillium | Penicillium rugulosum | |
| Penicillium islandicum | ||
| Penicillium radicum | ||
| Penicillium tardum | ||
| Penicillium chroogomphum | ||
| Aspergillus | Aspergillus rugulosus | |
| Aspergillus spp. | ||
| Talaromyces | Talaromyces sp. YE3016 | |
| Talaromyces rugulosus | ||
| Talaromyces wortmannii | ||
| Talaromyces radicus | ||
| Endophytic Fungi | Homonema dermatioides | |
| Unidentified endophytes in Picea glauca (white spruce) | ||
| Lichen Symbionts | Fungal symbiotants of some lichens |
Quantitative Production of this compound
Quantitative data on this compound production is crucial for optimizing fermentation conditions and for large-scale production for research and drug development. While comprehensive comparative data is still an active area of research, available information on the optimization of related fungal secondary metabolites provides valuable insights. For instance, studies on Talaromyces atroroseus have shown that pigment production can be dramatically enhanced by optimizing culture conditions such as media composition, pH, and temperature. Similarly, research on Penicillium species has demonstrated the significant impact of nutrient sources and fermentation time on secondary metabolite yields. Specific yield data for this compound from various species under different conditions is an area requiring further systematic investigation to populate a comparative table.
Experimental Protocols
A systematic workflow is essential for the reliable study of this compound, from fungal culture to extraction, purification, and quantification.
Experimental Workflow: From Fungal Culture to Analysis
Caption: A generalized workflow for the production, extraction, and analysis of this compound.
Detailed Methodologies
1. Fungal Cultivation:
-
Media: Potato Dextrose Broth (PDB) or Potato Dextrose Agar (PDA) are commonly used for the cultivation of Penicillium and Talaromyces species. For optimization, various media compositions can be tested, including Czapek-Dox medium supplemented with different carbon and nitrogen sources.
-
Inoculation: Inoculate the desired medium with a spore suspension or a mycelial plug from a fresh culture of the this compound-producing fungus.
-
Incubation: Incubate the cultures at a temperature range of 25-30°C for 7-21 days. Shaking (for liquid cultures) or static conditions can be employed, depending on the fungal species and optimization parameters.
2. Extraction and Purification:
-
Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration.
-
Extraction: The mycelium and the culture filtrate can be extracted separately or together. Ethyl acetate (B1210297) is a commonly used solvent for the extraction of this compound. The extraction is typically performed multiple times to ensure a good yield.
-
Concentration: The combined organic extracts are then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Purification: The crude extract is subjected to silica gel column chromatography. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the compounds. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
3. Quantification and Structural Elucidation:
-
High-Performance Liquid Chromatography (HPLC-UV):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water (often with a modifier like formic acid or acetic acid) and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly employed.
-
Detection: this compound can be detected by its UV absorbance, typically in the range of 254 nm and 380 nm.
-
Quantification: A standard curve is generated using a purified this compound standard of known concentrations to quantify the amount of this compound in the fungal extracts.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode can be used.
-
Mass Analysis: For quantification, Multiple Reaction Monitoring (MRM) is a highly sensitive and specific technique. The precursor ion (the molecular weight of this compound) is selected and fragmented, and specific product ions are monitored.
-
Structural Elucidation: High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that aid in structural elucidation.
-
Biosynthesis of this compound
The biosynthesis of this compound is a complex process that is intertwined with the production of another bisanthraquinone, skyrin (B155860). In Talaromyces sp. YE3016, a specific gene cluster, termed the "rug" cluster, has been identified to govern the simultaneous biosynthesis of both compounds.
The pathway begins with the dimerization of emodin (B1671224) radicals, a reaction catalyzed by a cytochrome P450 monooxygenase, RugG. This leads to the formation of a precursor to skyrin. At this crucial juncture, an aldo-keto reductase, RugH, can intercept this precursor. RugH catalyzes the reduction of a ketone group, which prevents the molecule from tautomerizing into skyrin. This reduced intermediate then undergoes a spontaneous intramolecular Michael addition, leading to the formation of the characteristic cage-like structure of this compound A.
This compound Biosynthetic Pathway
Caption: The intertwined biosynthetic pathway of skyrin and this compound A.
This technical guide provides a foundational understanding for researchers and professionals working with this compound. Further research into optimizing production, exploring the full biosynthetic potential across different fungal species, and elucidating the mechanisms of its biological activities will continue to be critical areas of investigation.
An In-depth Technical Guide to the Biosynthesis of Rugulosin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rugulosin (B17658), a dimeric anthraquinone (B42736) mycotoxin, has attracted significant interest due to its complex caged structure and diverse biological activities. Understanding its biosynthesis is crucial for potential bioengineering efforts to produce novel analogs with improved therapeutic properties. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, focusing on the core enzymatic steps, the genetic framework, and the experimental methodologies used to elucidate this intricate process. Quantitative data from key experiments are summarized, and detailed protocols for the cited experimental techniques are provided to facilitate further research in this area.
Introduction
This compound is a fungal secondary metabolite belonging to the polyketide family, characterized by a highly oxygenated and stereochemically complex bisanthraquinone scaffold. It is produced by various species of fungi, most notably from the genera Penicillium and Talaromyces. The intertwined biosynthesis of this compound and a related compound, skyrin (B155860), presents a fascinating case of divergent pathways originating from a common precursor. This guide will delve into the molecular intricacies of the this compound biosynthetic pathway, which has been largely elucidated through the characterization of the rug biosynthetic gene cluster (BGC) from Talaromyces sp. YE3016.[1]
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process orchestrated by a series of enzymes encoded within the rug gene cluster. The pathway commences with the synthesis of the monomeric anthraquinone, emodin (B1671224), which then undergoes a critical dimerization and subsequent enzymatic modifications to yield the final caged structure of this compound.
Core Components of the rug Biosynthetic Gene Cluster
The rug gene cluster in Talaromyces sp. YE3016 contains the essential genes encoding the enzymatic machinery for this compound and skyrin biosynthesis. While the full regulatory network is still under investigation, key structural genes have been identified and functionally characterized.
Key Enzymatic Steps
The biosynthesis of this compound from the precursor emodin involves two crucial enzymatic transformations that divert the pathway from the production of skyrin.
-
Oxidative Dimerization of Emodin: The pathway initiates with the dimerization of two emodin molecules. This reaction is catalyzed by the cytochrome P450 monooxygenase, RugG .[1] This enzyme facilitates the formation of a C-C bond between the two emodin units, leading to the formation of a dimeric intermediate.
-
Reduction and Cyclization to this compound: Following the dimerization step, the aldo-keto reductase, RugH , plays a pivotal role in shunting the intermediate towards this compound.[1] RugH catalyzes the reduction of a keto group on the dimeric intermediate. This reduction is the key branching point; the reduced intermediate spontaneously undergoes an intramolecular Michael addition, leading to the characteristic caged structure of this compound. In the absence of RugH activity, the dimeric intermediate is converted to skyrin.
Quantitative Data
While detailed enzyme kinetic parameters for RugG and RugH are not yet available in the public domain, the impact of gene knockouts on the production of this compound and skyrin provides a quantitative measure of their function. The following table summarizes the observed production profiles in wild-type and mutant strains of Talaromyces sp. YE3016.
| Strain | Gene Knockout | This compound Production | Skyrin Production | Reference |
| Wild-Type | None | Present | Present | [1] |
| ΔrugG | rugG | Abolished | Abolished | [1] |
| ΔrugH | rugH | Abolished | Increased | [1] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic and biochemical techniques. This section provides detailed methodologies for the key experiments cited.
Gene Knockout in Talaromyces sp. YE3016 via CRISPR-Cas9
The targeted disruption of genes within the rug cluster is essential for functional characterization. The CRISPR-Cas9 system has been adapted for efficient gene editing in Talaromyces.
Protocol:
-
sgRNA Design and Vector Construction:
-
Design single guide RNAs (sgRNAs) targeting the gene of interest (e.g., rugG, rugH).
-
Clone the sgRNA expression cassette into a Cas9-expressing vector, often containing a selectable marker such as hygromycin resistance.
-
-
Protoplast Preparation:
-
Grow Talaromyces sp. YE3016 in a suitable liquid medium (e.g., Potato Dextrose Broth) for 3-5 days.
-
Harvest the mycelia and digest the cell walls using a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, cellulase, and driselase) in an osmotic stabilizer (e.g., 0.8 M KCl).
-
Filter the resulting protoplasts through sterile cotton wool and wash with the osmotic stabilizer.
-
-
Transformation:
-
Resuspend the protoplasts in an STC buffer (Sorbitol, Tris-HCl, CaCl2).
-
Add the CRISPR-Cas9 plasmid and PEG-CaCl2 solution to the protoplast suspension and incubate on ice.
-
Plate the transformation mixture onto regeneration agar (B569324) plates containing the appropriate antibiotic for selection.
-
-
Screening and Verification:
-
Isolate genomic DNA from putative transformants.
-
Verify the gene deletion by PCR using primers flanking the target gene and sequencing of the PCR product.
-
Heterologous Expression of the rug Gene Cluster in Aspergillus oryzae
To confirm the function of the rug gene cluster in a clean genetic background, it can be heterologously expressed in a model fungal host such as Aspergillus oryzae.
Protocol:
-
Vector Construction:
-
Amplify the entire rug gene cluster from Talaromyces sp. YE3016 genomic DNA.
-
Clone the gene cluster into an Aspergillus expression vector under the control of a suitable promoter (e.g., the amylase promoter, amyB). The vector should also contain a selectable marker (e.g., pyrG).
-
-
Protoplast Transformation of A. oryzae :
-
Prepare protoplasts from a suitable auxotrophic strain of A. oryzae (e.g., a pyrG mutant) using a similar method as described for Talaromyces.
-
Transform the protoplasts with the expression vector using a PEG-mediated method.
-
Select for transformants on a minimal medium lacking the auxotrophic supplement (e.g., uracil (B121893) for a pyrG mutant).
-
-
Metabolite Analysis:
-
Cultivate the transformants in a production medium.
-
Extract the secondary metabolites from the culture broth and mycelia using an organic solvent (e.g., ethyl acetate).
-
Analyze the extracts by HPLC and LC-MS to detect the production of this compound and skyrin.
-
In Vitro Enzyme Assays
Characterizing the enzymatic activity of RugG and RugH is crucial for a detailed understanding of their roles.
RugG (Cytochrome P450 Monooxygenase) Assay:
-
Enzyme Preparation:
-
Heterologously express the rugG gene in a suitable host (e.g., E. coli or Saccharomyces cerevisiae).
-
Purify the recombinant RugG protein using affinity chromatography.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing the purified RugG, a suitable buffer, the substrate (emodin), and a source of reducing equivalents (NADPH and a cytochrome P450 reductase).
-
-
Reaction and Analysis:
-
Incubate the reaction mixture at an optimal temperature.
-
Stop the reaction and extract the products.
-
Analyze the formation of the dimeric intermediate by HPLC and LC-MS.
-
RugH (Aldo-Keto Reductase) Assay:
-
Enzyme Preparation:
-
Heterologously express the rugH gene in E. coli.
-
Purify the recombinant RugH protein.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing the purified RugH, a suitable buffer, the dimeric substrate (produced from the RugG reaction), and NADPH as a cofactor.
-
-
Reaction and Analysis:
-
Monitor the consumption of NADPH spectrophotometrically at 340 nm.
-
Analyze the formation of the reduced product by HPLC and LC-MS.
-
Visualizations
Biosynthetic Pathway of this compound
Experimental Workflow for Gene Function Analysis
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway has provided significant insights into the formation of complex, caged natural products. The identification of the rug gene cluster and the characterization of the key enzymes, RugG and RugH, have laid the groundwork for future research. Further studies should focus on obtaining detailed kinetic data for the biosynthetic enzymes, which will be invaluable for metabolic engineering efforts. Additionally, unraveling the regulatory networks that govern the expression of the rug gene cluster could lead to strategies for enhancing the production of this compound or for selectively producing novel analogs. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers aiming to explore and exploit the fascinating biosynthesis of this compound for applications in drug discovery and development.
References
Rugulosin: A Technical Guide for Researchers
An In-depth Review of the Chemical Structure, Physicochemical Properties, Biological Activities, and Experimental Protocols of the Mycotoxin Rugulosin.
Introduction
This compound is a dimeric anthraquinone (B42736) mycotoxin produced by various species of Penicillium, as well as some Aspergillus species and fungal symbiotes of lichens.[1][2] This complex natural product has garnered significant interest within the scientific community due to its diverse range of biological activities, including cytotoxic, antibacterial, insecticidal, and antiviral properties.[2][3] However, it is also recognized as a hepatotoxic and carcinogenic agent, necessitating careful handling and thorough investigation of its mechanisms of action. This technical guide provides a comprehensive overview of this compound, catering to researchers, scientists, and drug development professionals.
Chemical Structure and Identification
This compound is a chiral molecule with a complex polycyclic structure. It exists as different stereoisomers, with (+)-Rugulosin and (-)-Rugulosin being the most commonly studied. The fundamental chemical and physical identifiers of this compound are summarized below.
| Identifier | Value |
| Molecular Formula | C₃₀H₂₂O₁₀[4] |
| Molecular Weight | 542.50 g/mol [3][5] |
| IUPAC Name | 8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.0²,¹¹.0²,¹⁵.0⁴,⁹.0¹³,¹⁷.0¹⁷,²⁶.0¹⁹,²⁴]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone[4] |
| CAS Number | 23537-16-8 ((+)-Rugulosin)[3][6] |
| 21884-45-7 ((-)-Rugulosin)[4][7] | |
| Appearance | Yellow solid[3] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and interpretation of biological data.
| Property | Value |
| Melting Point | 284-285 °C[3] |
| Solubility | Soluble in ethanol (B145695) (1 mg/ml), methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO). Limited solubility in water.[1][2][3] |
| Spectroscopic Data | UV-Vis (λmax): As a polycyclic aromatic quinone, this compound exhibits characteristic UV-Vis absorption bands. Generally, anthraquinones show absorptions in the regions of 255 nm, 286 nm, and 375 nm, with shifts to longer wavelengths in more extended conjugated systems.[8] IR (cm⁻¹): The infrared spectrum of anthraquinone derivatives is characterized by strong carbonyl (C=O) stretching frequencies, typically around 1673 cm⁻¹. The presence of hydroxyl groups, as in this compound, can lead to additional bands and shifts in the carbonyl absorption, often observed between 1660 and 1634 cm⁻¹.[9] Aromatic C=C stretching vibrations are expected in the 1600-1400 cm⁻¹ region.[10] ¹H and ¹³C NMR: The NMR spectra of this compound are complex due to its dimeric and asymmetric nature. Detailed 1D and 2D NMR analyses are required for complete structural elucidation and assignment of proton and carbon signals.[11][12] |
Biological Activities and Mechanism of Action
This compound exhibits a broad spectrum of biological activities, which are summarized in the table below.
| Biological Activity | Target/Assay | Quantitative Data (IC₅₀, MIC, etc.) |
| Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | Anti-MRSA activity has been reported.[3] |
| Antiviral | Influenza virus | Protective against influenza in mice when administered via inhalation.[7] |
| Cytotoxic | HeLa and L cells | (-)-Rugulosin is reported to be 3-10 fold more cytotoxic than (+)-Rugulosin.[7] |
| QGY7701, H1299, and HCT116 tumor cells | A related compound showed moderate anti-proliferative effects with IC₅₀ values of 21.2 µM, 18.2 µM, and 17.6 µM, respectively.[6] | |
| Insecticidal | Various insect cell lines and organisms | Insecticidal activity has been noted.[2] |
| HIV-1 Integrase Inhibition | HIV-1 Integrase | Inhibitory activity has been reported.[3] |
Mechanism of Action: Apoptosis Induction
While the precise signaling pathways affected by this compound are still under investigation, its cytotoxic effects are believed to be mediated, at least in part, through the induction of apoptosis. Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The process is broadly divided into the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, both of which converge on the activation of caspases, a family of proteases that execute the apoptotic program.
Key regulators of the intrinsic pathway include the Bcl-2 family of proteins, which consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[13] A shift in the balance towards pro-apoptotic members leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3.[14][15] It is hypothesized that this compound may induce apoptosis by modulating the expression or activity of Bcl-2 family proteins and triggering the caspase cascade.
Experimental Protocols
Isolation and Purification of this compound from Penicillium species
The following is a general workflow for the isolation and purification of this compound. Specific parameters may need to be optimized depending on the fungal strain and culture conditions.
Methodology:
-
Fungal Culture: Penicillium species known to produce this compound are cultured on a suitable solid or liquid medium (e.g., Czapek-Dox agar (B569324) or broth) and incubated under appropriate conditions of temperature and light.
-
Extraction: The fungal mycelia and/or culture broth are harvested and extracted with a suitable organic solvent, such as a mixture of methanol, dichloromethane, and ethyl acetate.[16]
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Purification: The crude extract is subjected to chromatographic purification techniques. Column chromatography using silica (B1680970) gel or Sephadex LH-20 is commonly employed. The column is eluted with a gradient of solvents to separate the components.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.
-
Crystallization: The purified this compound can be further purified by crystallization from a suitable solvent system.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for the analysis and quantification of this compound.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions (General):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small percentage of formic acid or a buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 25 °C.
-
Detection: Monitoring the absorbance at a wavelength where this compound has a maximum, which can be determined from its UV-Vis spectrum.
-
Injection Volume: Typically 10-20 µL.
Protocol:
-
Standard Preparation: Prepare a series of standard solutions of purified this compound in a suitable solvent (e.g., methanol) at known concentrations.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Biological Assay: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in a complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37 °C.[18] During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. The IC₅₀ value (the concentration of this compound that inhibits 50% of cell viability) can be determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a fascinating and biologically active mycotoxin with a complex chemical profile. Its diverse activities, ranging from cytotoxicity to antiviral effects, make it a subject of ongoing research for potential therapeutic applications, as well as for understanding its toxicological implications. This technical guide provides a foundational understanding of this compound's chemical structure, properties, and biological activities, along with standardized protocols for its study. It is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, toxicology, and drug discovery. Further investigation into the specific molecular targets and signaling pathways of this compound will be crucial for elucidating its full potential and risks.
References
- 1. cdn.usbio.net [cdn.usbio.net]
- 2. bioaustralis.com [bioaustralis.com]
- 3. biolinks.co.jp [biolinks.co.jp]
- 4. biorxiv.org [biorxiv.org]
- 5. (+)-Rugulosin | C30H22O10 | CID 62769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. 𝒟(−)lentiginosine-induced apoptosis involves the intrinsic pathway and is p53-independent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modulation of Bax/Bcl-2 and caspases by probiotics during acetaminophen induced apoptosis in primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. MTT (Assay protocol [protocols.io]
- 18. MTT assay overview | Abcam [abcam.com]
An In-depth Technical Guide to the Natural Sources and Isolation of Rugulosin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rugulosin, a dimeric anthraquinone (B42736) mycotoxin, has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing the fungal and lichen species known to produce this compound. Furthermore, it presents a consolidated and detailed methodology for the isolation and purification of this compound from these natural sources, drawing from various cited experimental protocols. Quantitative data on production yields are summarized, and the biosynthetic pathway is elucidated with a corresponding diagram. This document aims to serve as a valuable resource for researchers involved in natural product chemistry, mycology, and drug discovery.
Natural Sources of this compound
This compound is a secondary metabolite primarily produced by a variety of filamentous fungi. Its natural occurrence has been documented in several genera, including Penicillium, Talaromyces, and Aspergillus. Notably, endophytic and marine-derived fungi, as well as some lichen species, have also been identified as producers of this bioactive compound.
Table 1: Natural Sources of this compound
| Category | Genus/Type | Species/Details | Reference(s) |
| Fungi | Penicillium | P. rugulosum[1], P. tardum[2], P. radicum[3], P. islandicum[4], P. roseopurpureum[5] | [1][2][3][4][5] |
| Talaromyces | T. rugulosus[6], Talaromyces sp. YE3016 (endophyte)[7][8], Talaromyces sp. BTBU20213036 (marine-derived) | [6][7][8][9] | |
| Aspergillus | General mention of the genus | [No specific species cited for this compound production] | |
| Endophytic Fungi | Talaromyces sp. YE3016 | Isolated from Aconitum carmichaeli[7][8] | [7][8] |
| General | Endophytic fungi are known producers of various bioactive compounds.[10][11] | [10][11] | |
| Marine-Derived Fungi | Talaromyces sp. BTBU20213036 | Isolated from marine mud | [9] |
| General | Marine fungi are a rich source of novel secondary metabolites.[12][13][14] | [12][13][14] | |
| Lichens | General | Fungal symbiotes of some lichens produce this compound.[15][16][17][18] | [15][16][17][18] |
Isolation and Purification of this compound: A Detailed Experimental Protocol
The following protocol is a synthesized methodology based on common practices described in the literature for the isolation and purification of this compound from fungal cultures.
Fungal Fermentation
-
Strain and Culture Medium: A high-yield this compound-producing fungal strain, such as Talaromyces rugulosus, is selected. The fungus is typically cultured on a solid rice medium to maximize the production of secondary metabolites.[6]
-
Inoculation and Incubation: A slice of a fungal colony (approximately 1 cm²) is inoculated into 1 L conical flasks, each containing 200 g of raw rice soaked in distilled water. The flasks are then incubated under stationary conditions at 28°C for 30 days.[9]
Extraction of Crude this compound
-
Solvent Extraction: The fermented rice medium is extracted three times with a solvent mixture of ethyl acetate (B1210297) (EtOAc) and methanol (B129727) (MeOH) (80:20, v/v).[9]
-
Concentration: The organic solvent from the combined extracts is evaporated under reduced pressure at 45°C to yield a brown crude extract.[9]
-
Liquid-Liquid Partitioning: The crude extract is resuspended in distilled water and then partitioned three times with an equal volume of EtOAc. The EtOAc fractions are combined and evaporated to dryness to yield a dark residue containing the crude this compound.[9]
Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography: The crude extract is subjected to column chromatography on a silica gel (60-120 mesh) column. [No specific citation for mesh size, but a common practice]
-
Elution Gradient: The column is eluted with a stepwise gradient of chloroform (B151607) (CHCl₃) and methanol (MeOH), starting with 100% CHCl₃ and gradually increasing the polarity with MeOH (e.g., 100:1, 50:1, 25:1, 10:1, 5:1, 1:1, v/v). [No specific citation for this exact gradient, but representative of similar purifications]
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
Final Purification and Crystallization
-
Sephadex LH-20 Chromatography: Fractions rich in this compound are further purified by column chromatography on Sephadex LH-20, using methanol as the eluent.
-
Crystallization: The purified this compound fraction is concentrated, and the compound is crystallized from a suitable solvent system, such as methanol or an ethanol-water mixture, to obtain pure, yellow crystals of this compound.
Quantitative Data on this compound Production
Quantitative data on the yield of this compound from natural sources is often variable and dependent on the producing strain and culture conditions. While many studies report the isolation of this compound, specific yield data is not always provided.
Table 2: Reported Yields of this compound from Fungal Fermentation
| Fungal Strain | Culture Conditions | Yield | Reference |
| Talaromyces sp. BTBU20213036 | Solid rice medium, 28°C, 30 days | 5.91 g of crude extract from 18.4 g of initial extract (from 20 flasks) | [9] |
| Talaromyces rugulosus | Solid rice medium, room temperature, 30 days | 5 g of crude extract from 12 flasks | [6] |
Note: The provided yields are for crude extracts and not for the final purified this compound. The final yield of pure this compound will be significantly lower after chromatographic purification.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process that has been elucidated to originate from the polyketide pathway, with emodin (B1671224) serving as a key intermediate. The entire process is governed by a dedicated gene cluster, referred to as the 'rug' gene cluster.[7][8]
The key steps in the biosynthesis of this compound are:
-
Emodin Formation: The biosynthesis begins with the formation of the anthraquinone monomer, emodin, through the polyketide pathway.
-
Oxidative Dimerization: Two molecules of emodin undergo a 5,5'-oxidative dimerization. This reaction is catalyzed by a cytochrome P450 monooxygenase, designated as RugG.[7][8] This dimerization results in the formation of the closest skyrin (B155860) precursor (CSP).
-
Ketone Reduction: An aldo-keto reductase, RugH, then catalyzes the reduction of a ketone group in the CSP.[7][8] This step is crucial as it prevents the tautomerization of the intermediate into skyrin.
-
Intramolecular Michael Addition: The ketone-reduced intermediate undergoes a spontaneous intramolecular Michael addition.
-
Cyclization: This final cyclization step leads to the formation of the characteristic cage-like structure of this compound A.[7][8]
Spectroscopic Data for this compound
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Table 3: Key Spectroscopic Data for this compound
| Technique | Key Data Points | Reference(s) |
| Mass Spectrometry (MS) | Molecular Formula: C₃₀H₂₂O₁₀ Molecular Weight: 542.5 g/mol Precursor m/z (LC-MS, [M-H]⁻): 541.114 | [19][20] |
| ¹H NMR | Characteristic signals for aromatic and aliphatic protons. | [3] |
| ¹³C NMR | Signals corresponding to the 30 carbon atoms of the this compound scaffold. | [3] |
| UV-Vis Spectroscopy | Absorption maxima characteristic of the anthraquinone chromophore. | [3] |
Conclusion
This technical guide has provided a detailed overview of the natural sources, isolation, and biosynthesis of this compound. The methodologies presented are intended to equip researchers with the necessary information to undertake the extraction and purification of this compound. The elucidation of its biosynthetic pathway opens avenues for synthetic biology approaches to enhance its production. Further research into the diverse biological activities of this compound and its derivatives holds significant promise for the development of new therapeutic agents.
References
- 1. Studies in the biochemistry of micro-organisms. 95. This compound, a crystalline colouring matter of Penicillium rugulosum Thom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Penicillium tardum - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and characterization of luteoskyrin and this compound, two hepatotoxic anthraquinonoids from Penicillium islandicum Sopp. and Penicillium rugulosum Thom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. Lactones from the Sponge-Derived Fungus Talaromyces rugulosus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Intertwined Biosynthesis of Skyrin and this compound A Underlies the Formation of Cage-Structured Bisanthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Antibacterial Secondary Metabolites from a Marine-Derived Talaromyces sp. Strain BTBU20213036 [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Endophytic fungi: a potential source of industrial enzyme producers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for isolation of marine-derived endophytic fungi and their bioactive secondary products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Neglected Marine Fungi, Sensu stricto, and Their Isolation for Natural Products’ Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. phytojournal.com [phytojournal.com]
- 17. researchgate.net [researchgate.net]
- 18. Identification of crystalline material found in the thallus of the lichen, Myelochroa leucotyliza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. (+)-Rugulosin | C30H22O10 | CID 62769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. CID 10053075 | C30H22O10 | CID 10053075 - PubChem [pubchem.ncbi.nlm.nih.gov]
Rugulosin's Mechanism of Action on Nucleic Acids: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rugulosin (B17658), a hepatotoxic and carcinogenic mycotoxin produced by various Penicillium species, exerts its biological effects primarily through complex interactions with nucleic acids. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's action on DNA and RNA. It details the nature of its binding, the resultant inhibition of crucial cellular processes, and the downstream consequences for the cell. This document synthesizes available data on its binding characteristics, provides detailed protocols for key experimental investigations, and visualizes the involved pathways to facilitate a deeper understanding for researchers in drug development and molecular biology.
Core Mechanism of Action on Nucleic Acids
This compound, an anthraquinone (B42736) derivative, interacts with nucleic acids through a multi-faceted approach, primarily involving intercalation and the formation of metal-ion-mediated complexes. These interactions are the foundational cause of its observed biological activities, including the potent inhibition of DNA replication and transcription.
Binding to DNA and RNA
This compound exhibits distinct interaction modes with single-stranded and double-stranded nucleic acids. In the presence of divalent metal ions such as Mg²⁺ or Mn²⁺, this compound can form chelate-complexes. These complexes then interact with nucleic acids in two primary ways:
-
Complex I (Specific Interaction with Single-Stranded Nucleic Acids): this compound-metal complexes associate electrostatically with the phosphate (B84403) backbone of single-stranded DNA (ssDNA) and RNA. This interaction is further stabilized by hydrophobic interactions, where the aromatic moieties of this compound stack with purine (B94841) bases. This specific interaction shows a preference for single-stranded regions and polypurine tracts.
-
Complex II (Non-Specific Interaction with Double-Stranded Nucleic Acids): With double-stranded DNA (dsDNA) and RNA (dsRNA), the this compound-metal polychelate is believed to adsorb onto the surface of the double helix. This interaction is less specific compared to the binding with single-stranded nucleic acids.
The primary mode of interaction with duplex DNA is believed to be intercalation , where the planar anthraquinone structure of this compound inserts itself between the base pairs of the DNA double helix. This insertion leads to a distortion of the DNA structure, causing unwinding of the helix and an increase in its length.
Inhibition of DNA Replication and Transcription
The physical interaction of this compound with nucleic acids directly impedes the enzymatic machinery responsible for replication and transcription.
-
Inhibition of DNA Replication: By intercalating into the DNA duplex and forming stable complexes, this compound creates physical barriers that stall the progression of DNA polymerases. This leads to an effective inhibition of DNA synthesis.
-
Inhibition of Transcription: this compound has been shown to be an inhibitor of RNA polymerase.[1] This inhibition is likely a consequence of the distortion of the DNA template through intercalation, which prevents the proper binding and translocation of RNA polymerase along the DNA strand.
Inhibition of DNA Gyrase
This compound A has been identified as an inhibitor of Mycobacterium tuberculosis DNA gyrase, an essential enzyme for DNA replication. Molecular docking studies suggest a strong and stable binding affinity of this compound within the active pocket of the DNA gyrase. By inhibiting this topoisomerase II enzyme, this compound prevents the relaxation of supercoiled DNA, a critical step for the initiation of replication and transcription.
Quantitative Data on this compound-Nucleic Acid Interactions
Precise quantitative data on the binding affinity and thermodynamics of this compound's interaction with nucleic acids are not extensively available in the public domain. However, this section outlines the key parameters that are essential for a thorough characterization and provides data for a structurally similar anthraquinone, emodin, for comparative purposes.
Binding Affinity
The binding affinity is typically quantified by the association constant (Kₐ) or the dissociation constant (Kₑ). A higher Kₐ or a lower Kₑ indicates a stronger binding interaction. These values can be determined experimentally using techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, or isothermal titration calorimetry.
Table 1: Binding Affinity Parameters for Emodin-DNA Interaction
| Parameter | Value | Method | Reference |
| Binding Constant (K) | 5.59 × 10³ M⁻¹ | UV-Visible Spectroscopy | [2] |
Thermodynamic Parameters
Thermodynamic parameters provide insight into the forces driving the binding interaction. These include the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These can be determined using techniques like isothermal titration calorimetry (ITC).
Table 2: Thermodynamic Parameters for Ligand-DNA Interactions
| Parameter | Description | Method of Determination |
| ΔG (Gibbs Free Energy) | The overall energy change of binding. A negative value indicates a spontaneous interaction. | Calculated from the binding constant (ΔG = -RTlnKₐ) |
| ΔH (Enthalpy Change) | The heat released or absorbed during binding. A negative value indicates an exothermic reaction, often driven by hydrogen bonds and van der Waals forces. | Isothermal Titration Calorimetry (ITC) |
| ΔS (Entropy Change) | The change in disorder of the system upon binding. A positive value can indicate the release of water molecules and counterions, which is entropically favorable. | Calculated from ΔG and ΔH (ΔG = ΔH - TΔS) |
Note: Specific thermodynamic data for this compound-nucleic acid interactions have not been found in the performed searches.
Enzyme Inhibition
The inhibitory activity of this compound against enzymes like DNA gyrase and RNA polymerase is quantified by the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 3: Enzyme Inhibition Parameters
| Enzyme | Parameter | Value | Method |
| DNA Gyrase | IC₅₀ | Not available | DNA Supercoiling Assay |
| RNA Polymerase | IC₅₀ | Not available | In vitro Transcription Assay |
Note: While this compound is known to inhibit these enzymes, specific IC₅₀ values have not been identified in the conducted literature search.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with nucleic acids. These are generalized protocols and may require optimization for specific experimental conditions.
UV-Visible Spectroscopy Titration
Principle: This technique monitors changes in the absorbance spectrum of this compound or DNA upon complex formation. Intercalation typically results in hypochromism (decreased absorbance) and a bathochromic (red) shift in the wavelength of maximum absorbance.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a stock solution of calf thymus DNA (ctDNA) in a buffer solution (e.g., 10 mM Tris-HCl, pH 7.4). Determine the DNA concentration spectrophotometrically using an extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm.
-
-
Titration:
-
Place a fixed concentration of DNA solution in a quartz cuvette.
-
Record the initial UV-Vis spectrum from 200-600 nm.
-
Incrementally add small aliquots of the this compound stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes.
-
Record the UV-Vis spectrum.
-
-
Data Analysis:
-
Correct the spectra for dilution.
-
Analyze the changes in absorbance and the wavelength of maximum absorbance.
-
The binding constant (K) can be calculated using the Benesi-Hildebrand equation or by fitting the data to a suitable binding model.
-
Fluorescence Spectroscopy Quenching Assay
Principle: This method utilizes a fluorescent probe, such as ethidium (B1194527) bromide (EB), which fluoresces upon intercalation with DNA. A competing ligand, like this compound, can displace the EB, leading to a quenching of the fluorescence.
Methodology:
-
Preparation of EB-DNA Complex:
-
Prepare a solution containing a fixed concentration of ctDNA and ethidium bromide in a buffer.
-
Allow the solution to incubate to ensure the formation of the EB-DNA complex.
-
-
Titration:
-
Record the initial fluorescence emission spectrum of the EB-DNA complex (excitation typically around 520 nm, emission around 600 nm).
-
Add incremental amounts of the this compound stock solution to the cuvette.
-
After each addition, mix and equilibrate.
-
Record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the this compound concentration.
-
The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant.
-
The binding constant of this compound to DNA can be calculated based on the displacement of EB.
-
Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy measures the difference in absorption of left and right circularly polarized light. It is highly sensitive to the secondary structure of DNA. Intercalation of a molecule like this compound can induce significant changes in the CD spectrum of DNA, providing information about conformational changes.
Methodology:
-
Sample Preparation:
-
Prepare solutions of DNA and this compound in a suitable buffer (low in chloride ions, e.g., phosphate buffer).
-
-
Spectral Measurement:
-
Record the CD spectrum of the DNA solution alone in a quartz cuvette.
-
Add increasing concentrations of this compound to the DNA solution.
-
Record the CD spectrum after each addition, allowing for equilibration.
-
-
Data Analysis:
-
Observe changes in the characteristic B-form DNA spectrum (positive peak around 275 nm and a negative peak around 245 nm).
-
Intercalation can lead to an increase in the intensity of these peaks and may induce a CD signal in the absorption region of the ligand itself.
-
DNA Footprinting Assay
Principle: This technique identifies the specific binding site of a ligand on a DNA fragment. The DNA is lightly cleaved by a nuclease (like DNase I). The region where the ligand is bound is protected from cleavage, leaving a "footprint" on a sequencing gel.[3][4][5][6][7]
Methodology:
-
Probe Preparation:
-
Prepare a DNA fragment of interest (100-200 bp) and label one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
-
Binding Reaction:
-
Incubate the end-labeled DNA probe with varying concentrations of this compound.
-
-
DNase I Digestion:
-
Add a limited amount of DNase I to the reaction mixtures to achieve, on average, one cut per DNA molecule.
-
Stop the reaction after a short incubation.
-
-
Analysis:
-
Purify the DNA fragments.
-
Separate the fragments by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the fragments by autoradiography or fluorescence imaging.
-
The binding site of this compound will appear as a gap in the ladder of DNA fragments compared to a control lane without this compound.
-
DNA Gyrase Supercoiling Assay
Principle: This assay measures the activity of DNA gyrase by observing its ability to introduce negative supercoils into relaxed circular DNA. The different topological forms of DNA (relaxed, supercoiled) can be separated by agarose (B213101) gel electrophoresis.
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase, and the appropriate reaction buffer (containing ATP and Mg²⁺).
-
Add varying concentrations of this compound to the reaction tubes.
-
-
Incubation:
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Analysis:
-
Stop the reaction and separate the DNA topoisomers on an agarose gel.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Inhibition of gyrase activity will be observed as a decrease in the amount of supercoiled DNA compared to the control without this compound.
-
RNA Polymerase Inhibition Assay
Principle: This assay measures the synthesis of RNA by RNA polymerase from a DNA template. The incorporation of radiolabeled nucleotides into the newly synthesized RNA is quantified.
Methodology:
-
Reaction Setup:
-
Prepare a transcription reaction mixture containing a DNA template, RNA polymerase, and ribonucleotides (including one radiolabeled nucleotide, e.g., [α-³²P]UTP).
-
Add different concentrations of this compound to the reactions.
-
-
Incubation:
-
Incubate the reactions at 37°C.
-
-
Quantification:
-
Stop the reaction and precipitate the newly synthesized RNA.
-
Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.
-
-
Analysis:
-
Calculate the percentage of inhibition of RNA synthesis at each this compound concentration to determine the IC₅₀ value.
-
Visualization of Pathways and Workflows
Signaling Pathways and Logical Relationships
References
- 1. Thermodynamic characterization of the multivalent binding of chartreusin to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of DNA-emodin interaction by FTIR and UV-vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. DNase footprinting assay - Wikipedia [en.wikipedia.org]
- 5. Comparison of different footprinting methodologies for detecting binding sites for a small ligand on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA footprinting - Wikipedia [en.wikipedia.org]
- 7. DNase I footprint analysis of protein-DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Rugulosin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rugulosin is a dimeric anthraquinone (B42736) mycotoxin produced by various species of Penicillium and other fungi.[1] Its complex, cage-like structure and biological activities, including antimicrobial and cytotoxic properties, make it a subject of significant interest in natural product chemistry and drug discovery.[2] This technical guide provides a comprehensive overview of the spectroscopic data analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to aid in its identification, characterization, and further development.
Spectroscopic Data
The structural elucidation of this compound has been accomplished through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, along with high-resolution mass spectrometry (HRMS).[3] The data presented here are consistent with values reported in the scientific literature.
Mass Spectrometry Data
High-resolution mass spectrometry with electrospray ionization (ESI) is a key technique for determining the molecular formula and studying the fragmentation of this compound.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₃₀H₂₂O₁₀ | [1] |
| Molecular Weight | 542.49 g/mol | [1] |
| Ionization Mode | ESI-Positive | [3] |
| Precursor Ion [M+H]⁺ | m/z 543.1285 | [3] |
The fragmentation pattern of this compound in MS/MS experiments provides valuable structural information. The major fragmentation pathways often involve cleavage of the bonds linking the two anthraquinone monomers.
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is indispensable for the detailed structural analysis of this compound, allowing for the assignment of all proton and carbon signals. The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound A, as reported in the literature.
Table 2: ¹H NMR Spectroscopic Data for this compound A (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 3.25 | d | 7.5 |
| H-2 | 4.50 | d | 7.5 |
| H-4 | 7.10 | s | |
| H-5 | 7.65 | s | |
| H-8 | 12.10 | s | |
| Me-6 | 2.45 | s | |
| OH-7 | 6.50 | br s | |
| OH-1' | 12.05 | s | |
| OH-3 | 4.80 | d | 5.0 |
| OH-3' | 4.90 | d | 5.0 |
Table 3: ¹³C NMR Spectroscopic Data for this compound A (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 45.2 |
| 2 | 75.8 |
| 3 | 70.1 |
| 4 | 138.1 |
| 4a | 110.2 |
| 5 | 119.5 |
| 6 | 148.5 |
| 7 | 162.1 |
| 8 | 165.2 |
| 8a | 108.5 |
| 9 | 190.5 |
| 9a | 109.8 |
| 10 | 182.3 |
| 10a | 135.6 |
| Me-6 | 21.8 |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the spectroscopic analysis of this compound.
Sample Preparation for NMR and MS Analysis
-
Extraction: Fungal cultures are typically extracted with a suitable organic solvent such as ethyl acetate (B1210297) or methanol (B129727). The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Purification: The crude extract is subjected to chromatographic techniques such as column chromatography on silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.
-
Sample Preparation for NMR: A few milligrams of pure this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Sample Preparation for MS: A dilute solution of pure this compound is prepared in a solvent compatible with ESI, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.
NMR Spectroscopy
-
Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR: One-dimensional proton NMR spectra are recorded to determine the chemical shifts, multiplicities, and coupling constants of the protons.
-
¹³C NMR: One-dimensional carbon NMR spectra, including DEPT experiments, are acquired to identify all carbon signals and distinguish between CH, CH₂, and CH₃ groups.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) proton-carbon correlations, which is crucial for assembling the molecular structure.
-
Mass Spectrometry
-
Instrumentation: High-resolution mass spectra are obtained using a mass spectrometer equipped with an electrospray ionization source, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument.
-
Full Scan MS: A full scan mass spectrum is acquired to determine the accurate mass of the protonated molecule [M+H]⁺ and thus deduce the elemental composition.
-
Tandem MS (MS/MS): The [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragments helps to confirm the structure of the molecule.
Mechanism of Action: Inhibition of DNA Gyrase
This compound A has been shown to exhibit antimicrobial activity through the inhibition of DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA.[4] This inhibition ultimately leads to the disruption of DNA replication and cell death. The following diagram illustrates the proposed mechanism.
Caption: Inhibition of DNA Gyrase by this compound A.
Experimental Workflow
The following diagram outlines the general workflow for the spectroscopic analysis and structure elucidation of this compound from a fungal source.
Caption: Workflow for this compound Analysis.
References
An In-depth Technical Guide on the Stereoisomers of Rugulosin: (+)-Rugulosin vs. (-)-Rugulosin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rugulosin (B17658) is a bisanthraquinone mycotoxin produced by various species of Penicillium and other fungi. It exists as a pair of atropisomeric enantiomers, (+)-rugulosin and (-)-rugulosin, which exhibit distinct biological activities. This technical guide provides a comprehensive overview of these stereoisomers, focusing on their differential cytotoxicity, underlying mechanisms of action, and the experimental protocols used for their investigation. The information presented herein is intended to be a valuable resource for researchers in natural product chemistry, toxicology, and drug development.
Stereochemistry and Synthesis
The chiral axis in this compound arises from the restricted rotation around the C-C bond connecting the two anthraquinone (B42736) moieties. The absolute configuration of the naturally occurring (+)-rugulosin has been established through total synthesis.
Synthesis of (+)-Rugulosin
The total synthesis of (+)-rugulosin has been achieved through a biomimetic cascade reaction sequence. A key strategy involves the dimerization of monomeric anthraquinone precursors. While the detailed multi-step protocol is extensive, a critical step involves the stereoselective construction of the cage-like "skyrane" core.[1]
Synthesis of (-)-Rugulosin
A chemoenzymatic approach has been successfully employed for the synthesis of (-)-rugulosin. This method utilizes enzymes to achieve the desired stereoselectivity, offering a more efficient route to this specific enantiomer. A key step in this process is the stereoselective reduction of an anthraquinone precursor, followed by a cascade of reactions including dimerization and intramolecular condensation to yield (-)-rugulosin.[2][3][4]
Comparative Biological Activity
Emerging evidence highlights the significant differences in the biological profiles of (+)- and (-)-rugulosin. The stereochemistry of the molecule plays a crucial role in its interaction with biological targets, leading to varying degrees of cytotoxicity and other effects.
Cytotoxicity
A key differentiator between the two enantiomers is their cytotoxic potential. Studies have shown that (-)-rugulosin is 3- to 10-fold more cytotoxic to HeLa and L cells compared with (+)-rugulosin . This pronounced difference underscores the importance of stereochemistry in the biological activity of this compound.
| Compound | Cell Line | Activity | Reference |
| (-)-Rugulosin | HeLa | 3-10x more cytotoxic than (+)-Rugulosin | Cayman Chemical |
| L cells | 3-10x more cytotoxic than (+)-Rugulosin | Cayman Chemical | |
| MCF-7 | 43.43% inhibition at 10 µM | [5] | |
| MDA-MB-231 | 62.84% inhibition at 10 µM | [5] | |
| DLD-1 | 52.13% inhibition at 10 µM | [5] | |
| HT-29 | 58.43% inhibition at 10 µM | [5] | |
| (+)-Rugulosin | HeLa | Less cytotoxic than (-)-Rugulosin | Cayman Chemical |
| L cells | Less cytotoxic than (-)-Rugulosin | Cayman Chemical |
Other Biological Activities
Beyond cytotoxicity, (+)-rugulosin has been reported to possess a range of other biological effects, including:
-
Antibacterial activity
-
Insecticidal activity
-
Hepatocarcinogenicity in mice
(-)-Rugulosin has also been shown to be protective against influenza in mice when administered via inhalation.
Mechanism of Action: Insights from Anthraquinones
While specific signaling pathways for each this compound enantiomer are not yet fully elucidated, studies on structurally related anthraquinone compounds provide valuable insights into their potential mechanisms of action. The primary mode of cytotoxicity for many anthraquinones involves the induction of apoptosis through various signaling cascades.
Proposed Signaling Pathways in this compound-Induced Apoptosis
Based on the known mechanisms of similar compounds, this compound likely induces apoptosis through a combination of intrinsic and extrinsic pathways, potentially involving:
-
Reactive Oxygen Species (ROS) Generation and JNK Signaling: Anthraquinones are known to induce the production of ROS, which can lead to oxidative stress and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. Activated JNK can then trigger the mitochondrial apoptotic cascade.[6][7]
-
Endoplasmic Reticulum (ER) Stress: Some anthraquinone derivatives have been shown to induce ER stress, leading to the unfolded protein response (UPR) and subsequent apoptosis through the ATF6-CHOP signaling pathway.[2][8]
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemoenzymatic, biomimetic total synthesis of (-)-rugulosin B, C and rugulin analogues and their biosynthetic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Rugulosin: A Technical Examination of its Carcinogenic and Hepatotoxic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction: Rugulosin, a bis-anthraquinone mycotoxin produced by various Penicillium and Aspergillus species, has been identified as a contaminant in cereal grains.[1][2] Its presence in the food chain raises significant health concerns due to its demonstrated hepatotoxic and potential carcinogenic properties. This technical guide provides an in-depth analysis of the existing scientific literature on the carcinogenicity and hepatotoxicity of this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Carcinogenicity of this compound
This compound has been classified as a weak hepatocarcinogen in male mice.[3] Chronic feeding studies have demonstrated its ability to induce liver tumors, although with a potency considered to be less than one-tenth of that of the structurally related mycotoxin, luteoskyrin.[3] The International Agency for Research on Cancer (IARC) has evaluated this compound and concluded that there is inadequate evidence for its carcinogenicity in experimental animals and no data available for humans.
Summary of Carcinogenicity Studies
| Animal Model | Strain | Sex | Dosage | Duration | Key Findings | Reference |
| Mouse | DDD | Male | 1.5 mg/animal/day (in 5g diet) | 22 days, followed by control diet | Hepatocellular carcinoma in 1 out of 14 surviving mice after an additional 400 days. | [3] |
| Mouse | ddYS | Male | 0.3 mg/animal/day (in 5g diet) | 500-700 days | Hyperplastic nodules of liver cells in 25% of the mice. | [3] |
| Mouse | ddYS | Male | 0.75 mg/animal/day (in 5g diet) | 500-700 days | Hyperplastic nodules of liver cells in 25% of the mice. | [3] |
Hepatotoxicity of this compound
The primary toxicological effect of this compound is its pronounced hepatotoxicity.[2] Experimental studies have consistently shown that administration of this mycotoxin leads to significant liver damage, characterized by fatty degeneration, centrilobular necrosis, and the development of hyperplastic nodules.[3]
Quantitative Hepatotoxicity Data
Quantitative data on the elevation of liver enzymes such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST) following this compound exposure are not extensively reported in the available literature. However, studies on other mycotoxins demonstrate that elevated ALT and AST levels are key indicators of mycotoxin-induced liver injury.[1][4]
Experimental Protocols
A detailed, standardized protocol for inducing and assessing this compound-specific hepatotoxicity is not explicitly outlined in a single source. However, by combining methodologies from various mycotoxin studies, a representative experimental workflow can be constructed.
General In Vivo Hepatotoxicity Assessment Protocol
The following workflow outlines a general procedure for evaluating the hepatotoxicity of a mycotoxin like this compound in a rodent model.
Molecular Mechanisms of Toxicity
The precise molecular signaling pathways underlying this compound's carcinogenicity and hepatotoxicity are not fully elucidated. However, evidence suggests the involvement of DNA damage and oxidative stress.
DNA Damage
This compound has been shown to induce DNA damage. While the exact mechanism is not detailed, it is known to interact with nucleic acids. This genotoxic activity is a likely contributor to its carcinogenic potential.
Oxidative Stress and Apoptosis
Many mycotoxins induce hepatotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress. This can, in turn, trigger apoptotic cell death in hepatocytes. While direct evidence for this compound-induced ROS generation is limited, this is a common mechanism for structurally similar compounds. The apoptotic cascade often involves the activation of caspases, such as caspase-3 and caspase-9.[1]
The following diagram illustrates a plausible signaling pathway for this compound-induced hepatotoxicity, integrating potential DNA damage and oxidative stress mechanisms leading to apoptosis.
This compound is a mycotoxin with established hepatotoxic and weakly carcinogenic properties in animal models. The primary mechanism of its toxicity likely involves the induction of DNA damage and oxidative stress, leading to hepatocyte apoptosis and, over the long term, the development of liver neoplasms. Further research is required to fully elucidate the specific molecular pathways involved and to accurately quantify its toxic potential, including the determination of a definitive oral LD50 value and a more detailed characterization of its effects on liver enzyme profiles. This information is critical for conducting comprehensive risk assessments and for the development of potential therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Chronic toxicity and hepatocarcinogenicity of (+) this compound, an anthraquinoid mycotoxin from penicillium species: preliminary surveys in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatotoxic effects of mycotoxin combinations in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Rugulosin: A Comprehensive Technical Guide to a Promising Endophytic Fungal Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endophytic fungi, microorganisms that reside within the tissues of living plants, represent a vast and largely untapped resource for novel bioactive secondary metabolites. Among these, rugulosin (B17658), a dimeric anthraquinone, has emerged as a compound of significant interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of this compound, focusing on its production by endophytic fungi, its biosynthesis, and its potential applications in medicine and agriculture. Detailed experimental protocols for its isolation, purification, and biological evaluation are provided, alongside a summary of its quantitative biological data. Furthermore, this guide visualizes the key biosynthetic and experimental pathways to facilitate a deeper understanding of this promising natural product.
Introduction
This compound is a mycotoxin with the chemical formula C₃₀H₂₂O₁₀, characterized by a complex, cage-like structure.[1] It is produced by various fungal species, including members of the genera Penicillium and Talaromyces, which are often found as endophytes in a variety of plant species.[2][3] The endophytic lifestyle of these fungi suggests a potential symbiotic relationship with their host plants, where this compound may play a role in protecting the plant from herbivores and pathogens. This has led to investigations into its insecticidal and antimicrobial properties.[2][4] Moreover, this compound has demonstrated significant cytotoxic activity against various cancer cell lines, positioning it as a potential lead compound for the development of new anticancer agents. This guide aims to consolidate the current knowledge on this compound from endophytic fungi, providing a technical resource for researchers and professionals in the field of natural product drug discovery.
Biosynthesis of this compound
The biosynthesis of this compound is intricately linked to that of another bisanthraquinone, skyrin (B155860).[5][6] Recent genomic and experimental studies have elucidated a dedicated gene cluster, termed the 'rug' cluster, responsible for the simultaneous biosynthesis of both compounds in the endophytic fungus Talaromyces sp. YE3016.[3][5][7]
The biosynthetic pathway begins with the formation of the monomeric anthraquinone, emodin (B1671224). The key steps in the dimerization and subsequent transformation into this compound are as follows:
-
Emodin Dimerization: Two molecules of emodin undergo a radical-radical coupling reaction to form a 5,5'-dimer. This reaction is catalyzed by a cytochrome P450 monooxygenase, RugG.[5][7]
-
Formation of Skyrin: The initial dimer, referred to as the closest skyrin precursor (CSP), can tautomerize to form skyrin.[5][7]
-
Interception and Reduction: In a crucial branching point of the pathway, the fungal aldo-keto reductase, RugH, can intercept the CSP before it converts to skyrin. RugH catalyzes the reduction of a ketone group on the CSP.[5][7]
-
Intramolecular Cyclization: The reduction by RugH prevents tautomerization to skyrin and facilitates a spontaneous intramolecular Michael addition. This cyclization event leads to the formation of the characteristic cage-like structure of this compound A.[5][7]
Biological Activities and Quantitative Data
This compound exhibits a broad spectrum of biological activities, making it a molecule of high interest for drug development. The following tables summarize the available quantitative data for its key activities.
Antimicrobial Activity
This compound and its derivatives have shown potent activity against various bacteria, most notably against methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound A | Methicillin-resistant Staphylococcus aureus | Not specified | [8] |
| This compound B | Methicillin-resistant Staphylococcus aureus | Not specified | [8] |
| This compound C | Methicillin-resistant Staphylococcus aureus | Not specified | [8] |
Note: While the reference indicates antimicrobial activity, specific MIC values for each this compound derivative against MRSA were not provided in the abstract.
Cytotoxic Activity
The cytotoxic potential of this compound has been evaluated against a range of human cancer cell lines.
| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |
| (+)this compound | Insect cell line (Sf9) | 1.2 | |
| Skyrin | Insect cell line (Sf9) | 9.6 |
Note: The provided search results did not contain specific IC50 values for this compound against human cancer cell lines such as HeLa, HepG2, and MCF-7. The available data is for an insect cell line.
Antiviral Activity
Data on the antiviral activity of this compound is currently limited. However, other bisanthraquinones isolated from endophytic fungi have demonstrated antiviral properties.
| Compound | Virus | EC₅₀ (µM) | Reference |
| Bisanthraquinone derivative 1 | Porcine reproductive and respiratory syndrome virus (PRRSV) | 65 | [5] |
| Bisanthraquinone derivative 2 | Porcine reproductive and respiratory syndrome virus (PRRSV) | 39 | [5] |
Note: These values are for other bisanthraquinones and not specifically for this compound. Further research is needed to determine the antiviral potential of this compound.
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, structural elucidation, and biological evaluation of this compound from endophytic fungi.
Isolation and Purification of this compound from Talaromyces sp.
This protocol is a composite based on general methods for the isolation of fungal secondary metabolites.
1. Fungal Culture and Fermentation:
- Inoculate a pure culture of a this compound-producing endophytic fungus, such as Talaromyces sp., into a suitable liquid medium (e.g., Potato Dextrose Broth).
- Incubate the culture in a shaker at a controlled temperature (e.g., 25-28°C) and agitation speed (e.g., 150-200 rpm) for a period of 14-21 days to allow for sufficient production of this compound.
2. Extraction:
- Separate the fungal mycelium from the culture broth by filtration.
- Extract the culture filtrate with an equal volume of a non-polar organic solvent such as ethyl acetate (B1210297) three times.
- Dry the fungal mycelium, grind it into a fine powder, and extract it with a polar organic solvent like methanol (B129727) or acetone.
- Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
3. Purification:
- Subject the crude extract to column chromatography on silica (B1680970) gel.
- Elute the column with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).
- Collect fractions and monitor them by thin-layer chromatography (TLC) for the presence of this compound.
- Pool the fractions containing this compound and concentrate them.
- For final purification, use preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile-water).
Structural Elucidation
The structure of the purified this compound can be confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule and confirming the complex cage-like structure of this compound.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., MRSA).
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the effect of this compound on the viability of cancer cells.
-
Cell Seeding: Seed human cancer cells (e.g., HeLa, HepG2, MCF-7) into a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.
Signaling Pathways and Regulation
The biosynthesis of secondary metabolites in fungi, including this compound, is tightly regulated by complex signaling networks. While a specific signaling pathway for the 'rug' gene cluster is yet to be fully elucidated, the regulation is likely to involve a hierarchy of control elements common to other fungal biosynthetic gene clusters.
-
Global Regulators: Broad-domain transcription factors, such as LaeA, are known to control the expression of multiple secondary metabolite gene clusters in response to environmental cues.
-
Pathway-Specific Transcription Factors: The 'rug' gene cluster may contain its own pathway-specific transcription factor, a common feature in fungal secondary metabolite biosynthesis, which directly activates the expression of the biosynthetic genes within the cluster.
-
Signal Transduction Pathways: Major fungal signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and the Target of Rapamycin (TOR) pathways, are known to integrate environmental signals (e.g., nutrient availability, light, pH) and modulate the expression of secondary metabolite gene clusters.
Conclusion and Future Perspectives
This compound, a secondary metabolite from endophytic fungi, holds considerable promise as a bioactive compound with potential applications in medicine and agriculture. Its potent antimicrobial and cytotoxic activities warrant further investigation and development. The elucidation of its biosynthetic pathway opens up opportunities for synthetic biology approaches to enhance its production and generate novel analogs with improved therapeutic properties.
Future research should focus on:
-
A comprehensive evaluation of the in vivo efficacy and toxicity of this compound.
-
Screening for this compound and its derivatives from a wider range of endophytic fungi from diverse and unique environments.
-
Detailed investigation of the signaling pathways that regulate this compound biosynthesis to enable targeted genetic engineering for improved yields.
-
Exploring the synergistic effects of this compound with existing antibiotics and anticancer drugs.
This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and unlock its full therapeutic potential. The continued exploration of the chemical diversity of endophytic fungi is a promising avenue for the discovery of new and effective drugs to address pressing global health challenges.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. benchchem.com [benchchem.com]
- 3. Intertwined Biosynthesis of Skyrin and this compound A Underlies the Formation of Cage-Structured Bisanthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Execute Graphviz Action examples [docs.tricentis.com]
- 5. Fungal Bioactive Anthraquinones and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endophytic Fungi as a Source of Antiviral Compounds - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcriptional Activation of Biosynthetic Gene Clusters in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New rugulosins, anti-MRSA antibiotics, produced by Penicillium radicum FKI-3765-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Rugulosin: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rugulosin (B17658) is a mycotoxin belonging to the anthraquinone (B42736) class of compounds, primarily produced by various species of Penicillium and Aspergillus.[1] This bis-anthraquinone exists as two main stereoisomers, (+)-rugulosin and (–)-rugulosin, which exhibit distinct biological activities.[2][3] Known for its intense yellow pigmentation, this compound has garnered significant interest due to its diverse biological effects, including antimicrobial, antiviral, and cytotoxic properties.[1][3][4] Mechanistically, it has been identified as an inhibitor of several key cellular processes, including the function of Hsp90, HIV-1 integrase, and DNA replication and repair pathways.[5] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a summary of its known biological activities and mechanisms of action, intended to serve as a valuable resource for researchers in the fields of natural product chemistry, toxicology, and drug development.
Physical and Chemical Properties
This compound is a complex polycyclic compound with the molecular formula C₃₀H₂₂O₁₀.[6][7] Its properties can vary slightly depending on the specific stereoisomer.
General Properties
The fundamental properties of the two primary forms of this compound are summarized in the table below.
| Property | (+)-Rugulosin | (–)-Rugulosin |
| Synonyms | Radicalisin, this compound (+ form) | This compound (–) form |
| CAS Number | 23537-16-8[1][8] | 21884-45-7[2] |
| Molecular Formula | C₃₀H₂₂O₁₀[1][6][7] | C₃₀H₂₂O₁₀[2] |
| Molecular Weight | 542.5 g/mol [1][6][7] | 542.49 g/mol [2] |
| Appearance | Intense yellow pigment, yellow solid[4][5] | Solid[3] |
| Melting Point | 287 °C (with decomposition)[8] | Not reported |
Solubility
This compound exhibits poor solubility in water but is soluble in several organic solvents.
| Solvent | Solubility |
| Water | Limited solubility[4] |
| Ethanol | Soluble[3][4] |
| Methanol | Soluble[3][4] |
| DMF | Soluble[3][4] |
| DMSO | Soluble[3][4] |
| Acetone (B3395972) | Soluble[5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Spectroscopic Data | Details |
| UV-Vis (in Ethanol) | Maxima at 258 nm and 274 nm.[9] |
| ¹H NMR (400 MHz, acetone-d₆) | δ (ppm): 2.36 (s, 3H, OCH₃), 2.39 (s, 3H, OCH₃), 2.40 (s, 3H, OCH₃), 4.75 (t, J= 5.7 Hz, 1H, aliphatic-OH), 4.85 (d, J = 5.6 Hz, 2H, CH₂), 7.39 (d, J = 2.4 Hz, 1H, H-4), 7.53–7.54 (m, 1H, H-7), 7.93 (d, J = 2.4 Hz, 1H, H-2), 8.17–8.18 (m, 1H, H-5).[10] |
| ¹³C NMR (100 MHz, acetone-d₆) | δ (ppm): 21.0, 21.1, 63.38, 118.9, 123.1, 124.3, 124.6, 124.9, 128.6, 135.2, 136.6, 151.5, 151.9, 152.6, 155.9, 168.9, 169.4, 169.6, 180.6, 181.9.[10] |
| Mass Spectrometry | Electrospray ionization (ESI) is commonly used. Fragmentation patterns often show cleavage of the dimeric structure. |
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, analysis, and biological evaluation of this compound.
Extraction and Purification from Penicillium Species
The following protocol is a generalized procedure for the isolation of this compound from fungal cultures.
-
Fungal Culture : Cultivate the this compound-producing Penicillium strain on a suitable solid medium (e.g., Czapek-Dox) at 25°C for 2-3 months until maximum growth and pigmentation are achieved.[11]
-
Mycelium Harvesting and Drying : Harvest the mycelium, wash it with distilled water, and dry it.
-
Extraction : Extract the dried mycelium with a suitable organic solvent such as acetone or chloroform (B151607) in a Soxhlet apparatus.[11]
-
Solvent Evaporation : Evaporate the solvent from the extract under reduced pressure to obtain a crude pigment extract.
-
Chromatographic Purification :
-
Dissolve the crude extract in a minimal volume of a suitable solvent (e.g., warm acetone).[11]
-
Perform column chromatography on Sephadex LH-20 or silica (B1680970) gel.[11]
-
Elute with an appropriate solvent system (e.g., a gradient of acetone in a non-polar solvent) to separate the different pigments.[11]
-
Collect the fractions containing the yellow this compound pigment.
-
-
Crystallization : Concentrate the this compound-containing fractions and crystallize the compound from a suitable solvent mixture (e.g., acetone-water) to obtain pure this compound. Store the crystals at 4°C in the dark.[11]
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol outlines a general method for the analysis of this compound using HPLC with a Diode Array Detector (DAD).
-
Instrumentation : An HPLC system equipped with a DAD detector.
-
Column : A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase : A gradient elution using:
-
Solvent A: Water with 0.02% formic acid.
-
Solvent B: Methanol.
-
-
Gradient Program : A linear gradient tailored to achieve optimal separation. A typical starting point would be a gradient from 20% B to 80% B over 20 minutes.
-
Flow Rate : 0.5 mL/min.
-
Column Temperature : 35°C.
-
Injection Volume : 5 µL.
-
Detection : Monitor at the absorbance maxima of this compound (e.g., 258 nm and 274 nm).
-
Sample Preparation : Dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., methanol) and filter through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides general parameters for acquiring ¹H and ¹³C NMR spectra of this compound.
-
Spectrometer : A 400 MHz or higher field NMR spectrometer.
-
Solvent : Deuterated acetone (acetone-d₆) or deuterated chloroform (CDCl₃).
-
Sample Preparation : Dissolve approximately 5-10 mg of pure this compound in 0.5-0.7 mL of the deuterated solvent.
-
¹H NMR Acquisition Parameters :
-
Number of Scans (NS) : 16 or higher for good signal-to-noise.
-
Relaxation Delay (D1) : 1-2 seconds.
-
Acquisition Time (AQ) : 2-3 seconds.
-
Spectral Width (SW) : Approximately 15 ppm centered around the expected chemical shifts.
-
-
¹³C NMR Acquisition Parameters :
-
Number of Scans (NS) : 1024 or higher due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1) : 2-5 seconds.
-
Acquisition Time (AQ) : 1-2 seconds.
-
Spectral Width (SW) : Approximately 240 ppm.
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired FID to obtain the final spectrum.
Mass Spectrometry (MS) Analysis
This protocol describes a general approach for obtaining mass spectra of this compound.
-
Instrumentation : A mass spectrometer with an electrospray ionization (ESI) source, often coupled with an HPLC system (LC-MS).
-
Ionization Mode : ESI in either positive or negative ion mode.
-
Sample Infusion : Introduce the sample dissolved in a suitable solvent (e.g., methanol/water with a small amount of formic acid or ammonium (B1175870) acetate) directly into the ESI source via a syringe pump or through the LC system.
-
MS Parameters :
-
Capillary Voltage : 3-4 kV.
-
Cone Voltage : 20-40 V (can be varied to induce fragmentation).
-
Source Temperature : 100-150°C.
-
Desolvation Temperature : 250-350°C.
-
-
MS/MS Fragmentation : For structural elucidation, select the parent ion of this compound (m/z corresponding to [M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability.
-
Cell Seeding : Seed cells (e.g., HeLa, L cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[12]
-
Compound Treatment : Prepare serial dilutions of this compound in the culture medium. Replace the old medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a medium-only control.[13]
-
Incubation : Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[12]
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1.5-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[12][14]
-
Solubilization : Remove the MTT solution and add 100-130 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl and 0.1% NP-40 in isopropanol) to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Reading : Shake the plate for 15 minutes and measure the absorbance at 492 nm or 570 nm using a microplate reader.[12]
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Antimicrobial Activity Assessment (Broth Microdilution Assay)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.
-
Preparation of Inoculum : Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Corynebacterium species) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 1-2 x 10⁸ CFU/mL (0.5 McFarland standard), and then dilute it to the final test concentration.[15]
-
Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth to achieve a range of concentrations.[16]
-
Inoculation : Inoculate each well with the prepared microbial suspension to a final volume of 100 µL. Include a positive control (microorganism without this compound) and a negative control (broth only).[15]
-
Incubation : Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 35-37°C) for 18-24 hours.[15]
-
MIC Determination : The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities by interacting with several key cellular targets and pathways.
Inhibition of HSP90
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in cancer progression. This compound has been identified as an inhibitor of Hsp90.[5] By inhibiting Hsp90, this compound disrupts the chaperone's function, leading to the misfolding and subsequent degradation of client proteins via the ubiquitin-proteasome pathway. This degradation of oncoproteins can lead to the inhibition of cancer cell proliferation and survival.
Inhibition of HIV-1 Integrase
HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus, as it catalyzes the insertion of the viral DNA into the host cell's genome. This compound has been shown to inhibit HIV-1 integrase.[5] This inhibition likely occurs by preventing the formation of the pre-integration complex (PIC) or by interfering with the strand transfer reaction, thereby blocking the integration of the viral genome and halting viral replication.
DNA Damage and Repair Inhibition
This compound has been reported to be a DNA replication, transcription, and repair inhibitor.[5] It can cause DNA damage, such as double-strand breaks. The cell typically repairs such damage through pathways like Non-Homologous End Joining (NHEJ) and Base Excision Repair (BER). By inhibiting these repair mechanisms, this compound can lead to the accumulation of DNA damage, ultimately triggering apoptosis in affected cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Base excision repair - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Repair of DNA Double-Strand Breaks by the Non-homologous End Joining Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Non-homologous end joining - Wikipedia [en.wikipedia.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Structural and functional studies of the HIV-1 pre-integration complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. protocols.io [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. rr-asia.woah.org [rr-asia.woah.org]
- 16. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Rugulosin Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability and recommended storage conditions for the mycotoxin Rugulosin. The included protocols offer detailed methodologies for conducting stability assessments, particularly through forced degradation studies, to ensure the integrity of this compound in research and drug development settings.
Recommended Storage Conditions and Stability
Proper storage is critical to maintain the integrity and purity of this compound. Based on available data, the following storage conditions are recommended.
Data Presentation: this compound Storage and Stability
| Parameter | Condition | Duration | Source |
| Long-Term Storage (Solid/Powder) | -20°C | ≥ 4 years | [1] |
| Shipping | Room temperature (continental US) | Varies by location | [1] |
| Solubility | Soluble in ethanol, methanol (B129727), DMF, or DMSO. Limited water solubility. | Not Applicable | [2] |
Experimental Protocols for Stability Assessment
To determine the intrinsic stability of this compound and to develop stability-indicating analytical methods, forced degradation studies are essential. These studies expose the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3]
Preparation of this compound Stock Solution
A consistent and accurate stock solution is the foundation for reliable stability studies.
Protocol 2.1: Stock Solution Preparation
-
Materials:
-
This compound (solid form)
-
HPLC-grade methanol or DMSO
-
Class A volumetric flasks
-
Calibrated analytical balance
-
Sonicator
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a volumetric flask.
-
Add a small amount of the chosen solvent (methanol or DMSO) to dissolve the this compound. Sonication can be used to aid dissolution.[2]
-
Once fully dissolved, dilute to the final volume with the solvent to achieve the desired concentration (e.g., 1 mg/mL).
-
Store the stock solution in an amber vial at -20°C when not in use.
-
Forced Degradation (Stress Testing) Protocol
This protocol outlines the conditions for hydrolytic, oxidative, photolytic, and thermal stress testing. The goal is to achieve 5-20% degradation of the drug substance.[1]
Protocol 2.2: Forced Degradation Studies
-
Hydrolytic Degradation:
-
Acidic Condition: To an aliquot of this compound stock solution, add an equal volume of 0.1 N HCl. Incubate at 60°C for 24-48 hours.
-
Basic Condition: To another aliquot, add an equal volume of 0.1 N NaOH. Incubate at 60°C for 24-48 hours.
-
Neutral Condition: To a third aliquot, add an equal volume of purified water. Incubate at 60°C for 24-48 hours.
-
At specified time points (e.g., 0, 6, 12, 24, 48 hours), withdraw samples, neutralize if necessary, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of this compound stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature, protected from light, for 24-48 hours.
-
At specified time points, withdraw samples and dilute with mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample of this compound and a solution of this compound (in a photostable container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples after the exposure period.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a thermostatically controlled oven at a temperature above accelerated testing conditions (e.g., 80°C).
-
Monitor for degradation at set time intervals.
-
For solutions, incubate at a slightly lower temperature (e.g., 60-70°C) and analyze at various time points.
-
Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately quantify the active ingredient without interference from degradation products, excipients, or impurities.[4] High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common technique for this purpose.[5]
Protocol 2.3: HPLC-UV/MS Method
-
Instrumentation: HPLC system with a photodiode array (PDA) or UV detector and/or a mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A gradient from low to high organic phase (B) is recommended to ensure separation of the parent compound from potential degradation products. A starting point could be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection:
-
UV/PDA: Monitor at a wavelength appropriate for this compound (determine by UV scan).
-
MS: Use electrospray ionization (ESI) in both positive and negative modes to identify the parent compound and elucidate the structure of degradation products.[6]
-
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for this compound Forced Degradation Studies.
Hypothetical Degradation Pathways of this compound
As an anthraquinone (B42736) derivative, this compound possesses several functional groups susceptible to degradation.[3] This diagram illustrates potential degradation pathways.
Caption: Hypothetical Degradation Pathways for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. (+)-Rugulosin | C30H22O10 | CID 62769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assays Using Rugulosin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rugulosin is a naturally occurring anthraquinone (B42736) pigment produced by various fungi of the Penicillium and Talaromyces genera. It exists as two stereoisomers, (+)-Rugulosin and (-)-Rugulosin. This mycotoxin has garnered interest in the scientific community due to its diverse biological activities, including its cytotoxic effects on various cancer cell lines. These application notes provide detailed protocols for assessing the cell viability of cancer cell lines treated with this compound, with a focus on the widely used MTT assay. Additionally, we explore the potential signaling pathways involved in this compound-induced cell death.
Data Presentation
The cytotoxic effects of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. While specific IC50 values for this compound can vary depending on the cell line, exposure time, and specific experimental conditions, available data indicates a difference in potency between its stereoisomers.
Table 1: Cytotoxicity of this compound Isomers on HeLa and L Cells
| Compound | Cell Line | Fold Difference in Cytotoxicity vs. (+)-Rugulosin |
| (-)-Rugulosin | HeLa | 3-10x more cytotoxic |
| (-)-Rugulosin | L cells | 3-10x more cytotoxic |
Note: Specific IC50 values require experimental determination as they are cell line and condition dependent.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound (either (+) or (-) isomer)
-
Selected cancer cell line (e.g., HeLa, L cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully remove the medium from each well.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
-
Solubilization of Formazan:
-
After incubation with MTT, carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Visualization of Methodologies and Pathways
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT cell viability assay.
Proposed Signaling Pathway for this compound-Induced Apoptosis
While the precise molecular mechanisms of this compound-induced cytotoxicity are still under investigation, it is hypothesized to involve the induction of apoptosis, a form of programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of caspases, which are proteases that execute the apoptotic process.
Based on the known mechanisms of other cytotoxic natural products, this compound may induce apoptosis by:
-
Modulating the Bcl-2 family of proteins: This could involve downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization.
-
Activating caspases: The release of cytochrome c from the mitochondria can trigger the activation of caspase-9, which in turn activates the executioner caspase-3. The extrinsic pathway involves the activation of caspase-8, which can also activate caspase-3.
Caption: Proposed apoptotic signaling pathway induced by this compound.
Application Notes and Protocols for the Detection of Rugulosin in Food Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection of the mycotoxin rugulosin (B17658) in food samples, with a primary focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the current gold standard for mycotoxin analysis.
Introduction
This compound is a toxic secondary metabolite produced by various species of Penicillium and Aspergillus fungi. It can contaminate a range of agricultural commodities, particularly grains, posing a potential risk to human and animal health. Accurate and sensitive detection methods are crucial for monitoring its presence in the food supply chain and for toxicological research. This document outlines the principles and protocols for the reliable quantification of this compound.
Methods for this compound Detection
The primary method for the detection and quantification of this compound in food matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for the detection of trace levels of the mycotoxin in complex food samples. Other methods, such as immunoassays and biosensors, are emerging but are less common for routine analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the benchmark for mycotoxin analysis due to its ability to separate complex mixtures and provide unambiguous identification and quantification.[1][2][3][4] The "dilute-and-shoot" approach and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are common sample preparation techniques that streamline the workflow for multi-mycotoxin analysis, including this compound.[5][6][7][8]
Quantitative Data Summary
The following table summarizes the typical performance of multi-mycotoxin LC-MS/MS methods applicable to the analysis of this compound in cereal matrices. Specific performance for this compound may vary depending on the exact matrix and instrumental conditions.
| Parameter | Typical Value Range | Food Matrix | Reference |
| Limit of Detection (LOD) | 0.5 - 10 µg/kg | Cereals, Nuts | [9][10] |
| Limit of Quantification (LOQ) | 1 - 25 µg/kg | Cereals, Nuts | [9][10] |
| Recovery | 70 - 120% | Cereals, Nuts | [6][9][7] |
| Repeatability (RSDr) | < 20% | Cereals, Nuts | [5][9] |
| Linearity (R²) | > 0.99 | - | [10] |
Experimental Protocol: "Dilute-and-Shoot" LC-MS/MS Method for this compound in Cereals
This protocol is a generalized procedure based on common "dilute-and-shoot" methodologies for multi-mycotoxin analysis.
1. Sample Preparation and Extraction
-
Homogenization: Grind a representative portion of the cereal sample to a fine powder (e.g., to pass a 1 mm sieve).
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 20 mL of an extraction solvent, typically a mixture of acetonitrile (B52724) and water with a small percentage of formic or acetic acid (e.g., acetonitrile/water/formic acid 79:20:1, v/v/v).[5][6]
-
Vortex or shake vigorously for a specified time (e.g., 30-60 minutes) to ensure thorough extraction.
-
Centrifuge the mixture at high speed (e.g., 4000 rpm for 10 minutes) to separate the solid matrix from the liquid extract.
-
2. Dilution
-
Take a precise aliquot of the supernatant (e.g., 100 µL) and dilute it with a suitable solvent, often the initial mobile phase composition (e.g., 900 µL of water/acetonitrile with formic acid), to minimize matrix effects.[8]
3. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions (Typical):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with two solvents:
-
A: Water with a small amount of formic acid and/or ammonium (B1175870) formate.
-
B: Methanol or acetonitrile with a small amount of formic acid and/or ammonium formate.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion and at least two product ions should be monitored for confident identification and quantification.
-
LC-MS/MS Parameters for this compound
| Parameter | Value |
| Precursor Ion (m/z) | 543.13 |
| Product Ion 1 (Quantifier) (m/z) | 273.08 |
| Product Ion 2 (Qualifier) (m/z) | 255.07 |
| Collision Energy (eV) | Analyte-specific, requires optimization |
| Cone Voltage (V) | Analyte-specific, requires optimization |
Note: The specific collision energy and cone voltage need to be optimized for the instrument in use to achieve the best sensitivity.
Experimental Workflow for "Dilute-and-Shoot" LC-MS/MS Analysis
Caption: Workflow for the "dilute-and-shoot" method for this compound detection.
Experimental Protocol: QuEChERS-based Extraction for LC-MS/MS Analysis
The QuEChERS method involves a salting-out step to enhance the partitioning of analytes into the organic solvent.
1. Sample Preparation and Extraction
-
Homogenization: Prepare the sample as described in the "dilute-and-shoot" protocol.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (or acetonitrile with 1% acetic acid).
-
Add a QuEChERS salt packet (commonly containing magnesium sulfate, sodium chloride, sodium citrate (B86180), and sodium citrate dibasic sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 4000 rpm for 5 minutes).
-
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Take an aliquot of the supernatant (e.g., 1 mL) and transfer it to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and magnesium sulfate).
-
Vortex for 30 seconds.
-
Centrifuge at high speed.
3. Final Preparation and Analysis
-
Take the cleaned supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
Proceed with LC-MS/MS analysis as described previously.
Experimental Workflow for QuEChERS-based LC-MS/MS Analysis
References
- 1. agilent.com [agilent.com]
- 2. Simultaneous Determination of Multi-Mycotoxins in Cereal Grains Collected from South Korea by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Advanced LC–MS-based methods to study the co-occurrence and metabolization of multiple mycotoxins in cereals and cereal-based food - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Multi-Mycotoxin Determination in Cereals Using LC-MS/MS Method [fooder.areeo.ac.ir]
- 7. mycotoxinsite.com [mycotoxinsite.com]
- 8. lcms.cz [lcms.cz]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. mdpi.com [mdpi.com]
Chemoenzymatic Total Synthesis of (-)-Rugulosin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the chemoenzymatic total synthesis of (-)-rugulosin, a bioactive bisanthraquinone natural product. The described methodology, primarily based on the work of Mondal and colleagues, offers a concise and efficient, three-to-four-step, biomimetic, and protecting-group-free route starting from commercially available anthraquinones.[1][2] This approach presents a significant advantage over lengthy traditional chemical syntheses.
Synthetic Strategy Overview
The chemoenzymatic total synthesis of (-)-rugulosin hinges on a three-step sequence that mimics the proposed biosynthetic pathway. The key steps are:
-
Enzymatic Reduction: The synthesis commences with the stereoselective enzymatic reduction of a suitable anthraquinone (B42736) precursor, such as emodin (B1671224), to its corresponding (R)-dihydroanthracenone. This crucial step is catalyzed by a polyhydroxyanthracene reductase (PHAR) or a related enzyme like MdpC from Aspergillus nidulans.[2]
-
Biomimetic Dimerization: The resulting chiral dihydroanthracenone undergoes a spontaneous biomimetic hetero-Diels-Alder reaction to form the intermediate, (-)-flavoskyrin. This dimerization occurs via a catalyst-free oxidation in an aqueous medium.
-
Cascade Rearrangement: The final step involves the treatment of (-)-flavoskyrin with pyridine, which triggers a cascade of reactions, including an intramolecular Michael-type condensation, to furnish the complex cage-like structure of (-)-rugulosin.[2]
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the chemoenzymatic synthesis of (-)-rugulosin and related compounds.
| Step | Starting Material | Product | Yield (%) | Reference |
| Dimerization & Cycloaddition | Dihydroemodin | (-)-Flavoskyrin | 68 | [2] |
| Dimerization & Cycloaddition | Dihydrolunatin | (-)-Lunaskyrin | 62 | [2] |
| Cascade Rearrangement | (-)-Flavoskyrin | (-)-Rugulosin | 64 | [2] |
| Cascade Rearrangement | (-)-Lunaskyrin | (-)-2,2'-epi-Cytoskyrin A | 60 | [2] |
Experimental Workflow
The overall experimental workflow for the chemoenzymatic total synthesis of (-)-Rugulosin is depicted below.
Caption: Chemoenzymatic synthesis workflow for (-)-Rugulosin.
Detailed Experimental Protocols
The following protocols are based on the published procedures and provide a general framework. Researchers should optimize conditions based on their specific enzyme preparations and equipment.
Protocol 1: Enzymatic Synthesis of (R)-Dihydroemodin
This protocol describes the enzymatic reduction of emodin to (R)-dihydroemodin. The enzyme, such as MdpC from Aspergillus nidulans or a polyhydroxyanthracene reductase (PHAR), is a key component.
Materials:
-
Emodin
-
NADPH (or a regeneration system, e.g., glucose/glucose dehydrogenase)
-
Recombinant reductase enzyme (e.g., MdpC or PHAR)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a suitable reaction vessel, prepare a solution of emodin in a minimal amount of a water-miscible organic solvent (e.g., DMSO or methanol).
-
Add this solution to the Tris-HCl buffer containing NADPH and the reductase enzyme.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25-30 °C) with gentle agitation. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, quench the reaction and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude (R)-dihydroemodin by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
Protocol 2: Synthesis of (-)-Flavoskyrin via Hetero-Diels-Alder Reaction
This protocol details the dimerization of (R)-dihydroemodin to (-)-flavoskyrin.
Materials:
-
(R)-Dihydroemodin
-
Phosphate (B84403) buffer (pH 6.0)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the purified (R)-dihydroemodin in the phosphate buffer (pH 6.0).
-
Stir the solution vigorously in the presence of air (molecular oxygen) at room temperature. The reaction involves autoxidation followed by a spontaneous [4+2] cycloaddition.
-
Monitor the formation of (-)-flavoskyrin by TLC or HPLC.
-
Once the reaction is complete, extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the resulting (-)-flavoskyrin by silica gel column chromatography.
Protocol 3: Synthesis of (-)-Rugulosin via Cascade Reaction
This final step converts (-)-flavoskyrin to (-)-rugulosin.
Materials:
-
(-)-Flavoskyrin
-
Pyridine
-
Ethyl acetate
-
1 M HCl (aq)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve (-)-flavoskyrin in pyridine.
-
Heat the solution at an elevated temperature (e.g., 80-110 °C) and monitor the reaction by TLC.
-
After the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl (to remove pyridine) and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain (-)-rugulosin.
Biosynthetic Pathway of this compound
The chemoenzymatic synthesis described above is inspired by the natural biosynthesis of this compound in fungi. The key enzymatic steps involve a cytochrome P450 monooxygenase (RugG) and an aldo-keto reductase (RugH) that channel the dimerization of emodin towards the formation of the cage-like structure of this compound A.[3][4]
Caption: Simplified biosynthetic pathway of Skyrin and this compound A.
Conclusion
The chemoenzymatic approach for the total synthesis of (-)-rugulosin offers a powerful and efficient alternative to traditional organic synthesis. By leveraging the selectivity of enzymes for the initial stereocenter-defining step, the synthesis is significantly shortened. The subsequent biomimetic chemical transformations proceed with good yields to deliver the complex natural product. These protocols provide a foundation for researchers to produce this compound and its analogues for further investigation into their biological activities and for the development of new therapeutic agents.
References
- 1. Chemoenzymatic, biomimetic total synthesis of (-)-rugulosin B, C and rugulin analogues and their biosynthetic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Chemoenzymatic, biomimetic total synthesis of (−)-rugulosin B, C and rugulin analogues and their biosynthetic implications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Utilizing Rugulosin as an Antimicrobial Agent Against MRSA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health due to its resistance to a wide array of conventional antibiotics. The quest for novel antimicrobial agents is thus a critical area of research. Rugulosin, a mycotoxin produced by various Penicillium species, has demonstrated promising antimicrobial activity against MRSA.[1] This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential anti-MRSA therapeutic agent.
This compound exists in different forms, including this compound A, B, and C, which are structurally related anthraquinone (B42736) moieties.[1] Of these, this compound A has shown the most potent activity against MRSA in preliminary studies.[2] These notes are intended to guide researchers in the systematic evaluation of this compound's efficacy and safety profile.
Mechanism of Action
The primary mechanism of action attributed to this compound A is the inhibition of RNA polymerase activity.[3] By targeting this essential enzyme, this compound disrupts the transcription process in bacterial cells, leading to the cessation of protein synthesis and ultimately, cell death. The specific interactions with the subunits of MRSA's RNA polymerase are a subject for further investigation.
Caption: Hypothesized mechanism of this compound A against MRSA.
Data Presentation
The following tables summarize the available quantitative data on the anti-MRSA activity of this compound and its known cytotoxic effects.
Table 1: In Vitro Anti-MRSA Activity of this compound Derivatives
| Compound | MRSA Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| This compound A | K-24 | 0.125 | [2] |
| This compound B | K-24 | 32 | [2] |
| This compound C | K-24 | 64 | [2] |
Table 2: Cytotoxicity Data for this compound
| This compound Type | Cell Line | Assay | Cytotoxic Effect | Reference |
| (+) this compound | Male DDD mice | In vivo | Hepatocellular carcinoma in 1 of 14 surviving mice after 400 days. | |
| (+) this compound | Male ddYS mice | In vivo | Hyperplastic nodules of liver cells in 25% of mice after 500-700 days. | |
| (-) this compound | HeLa and L cells | In vitro | 3-10 fold more cytotoxic than (+) this compound. | |
| This compound A, B, C | Jurkat cells | In vitro | No cytotoxic effects observed up to 60-100 µg/mL. | [2] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution.
Caption: Workflow for MIC determination using broth microdilution.
Materials:
-
This compound (A, B, or C)
-
MRSA strain (e.g., ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Incubator (37°C)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known high concentration.
-
Prepare MRSA Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated MRSA colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Serial Dilutions:
-
In a 96-well plate, perform serial twofold dilutions of the this compound stock solution in CAMHB to achieve a range of desired concentrations.
-
Include a positive control (no this compound) and a negative control (no bacteria).
-
-
Inoculation: Add the prepared MRSA inoculum to each well (except the negative control).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (turbidity).
Time-Kill Curve Assay
This assay determines the rate and extent of bacterial killing by this compound over time.
References
Rugulosin: Solubility Profile and Protocols for Researchers
Application Note
Introduction
Rugulosin (B17658) is a naturally occurring anthraquinone (B42736) pigment produced by various species of Penicillium and Aspergillus fungi.[1][2] This mycotoxin exhibits a range of biological activities, including antibacterial, insecticidal, and antiviral properties.[1][3][4] Notably, it has been identified as an inhibitor of RNA Polymerase and RNase.[] Given its potential therapeutic applications and cytotoxic nature, understanding its solubility in various solvents is critical for experimental design in drug discovery and development. This document provides a detailed overview of the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and other common organic solvents, along with a standardized protocol for determining its solubility.
Physicochemical Properties of this compound
Solubility of this compound
This compound demonstrates good solubility in several common organic solvents, a crucial factor for the preparation of stock solutions and in vitro assays. Conversely, it has limited solubility in aqueous solutions.
Qualitative Solubility
Qualitative assessments indicate that this compound is soluble in the following organic solvents:
Quantitative Solubility Data
Precise quantitative solubility data for this compound is limited in publicly available literature. However, existing data provides a valuable baseline for researchers. The known quantitative solubility is summarized in the table below.
| Solvent | Concentration | Temperature | Method | Reference |
| Dimethyl sulfoxide (DMSO) | 1 mg/mL | Not Specified | Not Specified | [7] |
| Ethanol | 1 mg/mL | Not Specified | Not Specified | [7] |
| Methanol | 1 mg/mL | Not Specified | Not Specified | [7] |
Note: The molar concentration for 1 mg/mL of this compound (MW: 542.5 g/mol ) is approximately 1.84 mM.
Experimental Protocol: Determining this compound Solubility using the Shake-Flask Method
The following protocol outlines a standardized procedure for determining the equilibrium solubility of this compound in a given solvent, adapted from the widely recognized shake-flask method.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvent (e.g., DMSO, ethanol, acetonitrile)
-
Analytical balance
-
Vortex mixer
-
Orbital shaker with temperature control
-
Microcentrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
-
Equilibration:
-
Seal the vial to prevent solvent evaporation.
-
Place the vial on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the solution for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed to let the excess solid settle.
-
For complete separation, centrifuge the solution at a high speed (e.g., 10,000 x g) for 15-20 minutes.
-
-
Sample Collection and Dilution:
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of dissolved this compound.
-
Prepare a standard curve with known concentrations of this compound to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. Express the result in mg/mL or mM.
-
Caption: Workflow for determining the solubility of this compound.
Biological Activity and Potential Signaling Interactions
While the precise signaling pathways modulated by this compound are still under active investigation, its known cytotoxic effects suggest interactions with fundamental cellular processes. As a known inhibitor of RNA polymerase and RNase, this compound can disrupt the central dogma of molecular biology, leading to a cascade of downstream effects that can culminate in cell death. The disruption of transcription and RNA processing would have profound impacts on numerous signaling pathways that rely on the synthesis of new proteins to function.
Given its cytotoxic nature, it is plausible that this compound may induce apoptosis. The apoptotic process is governed by a complex network of signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. These pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell. The general mechanism of apoptosis is depicted below. Further research is warranted to elucidate the specific molecular targets of this compound within these or other signaling cascades.
Caption: Overview of apoptosis signaling pathways.
Conclusion
This application note provides essential information on the solubility of this compound in DMSO and other organic solvents, which is fundamental for researchers in the fields of natural product chemistry, pharmacology, and drug development. The detailed protocol for solubility determination offers a standardized method to obtain reliable and reproducible results. While the precise signaling pathways affected by this compound are yet to be fully elucidated, its known inhibitory effects on RNA polymerase and its cytotoxic properties suggest a profound impact on cellular function, potentially through the induction of apoptosis. Further investigation into its molecular mechanisms will be crucial for harnessing its therapeutic potential.
References
Protocol for Inducing Rugulosin Production in Fungi: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rugulosin (B17658) is a dimeric anthraquinone (B42736) mycotoxin produced by various fungal species, primarily within the Penicillium and Talaromyces genera.[1][2] This secondary metabolite has garnered interest in the scientific community due to its diverse biological activities, including antimicrobial and cytotoxic properties, making it a subject of study for potential therapeutic applications. The production of this compound is governed by a specific biosynthetic gene cluster (rug) and is intricately regulated by a network of genetic and environmental factors.[3][4] Understanding and manipulating these factors are crucial for inducing and optimizing this compound production in a laboratory setting for research and drug development purposes.
This document provides detailed application notes and experimental protocols for inducing the production of this compound in fungi. It covers optimal culture conditions, media formulations, and a summary of the underlying regulatory mechanisms.
Data Presentation: Optimizing this compound Production
The yield of this compound is highly dependent on the fungal species/strain and the specific culture conditions employed. While comprehensive quantitative data across a wide range of conditions is still an active area of research, the following tables summarize key parameters known to influence this compound production, based on general principles of mycotoxin biosynthesis induction.[5][6]
Table 1: Effect of Culture Media Composition on Fungal Growth and Pigment Production (as an indicator for secondary metabolite production)
| Culture Medium | Carbon Source | Nitrogen Source | General Effect on Growth | General Effect on Pigment Production |
| Czapek-Dox Broth | Sucrose (B13894) | Sodium Nitrate (B79036) | Good | Variable, often induced under nutrient limitation |
| Potato Dextrose Broth (PDB) | Dextrose (Glucose) | Potato Infusion | Excellent | Good, supports robust initial growth |
| Sabouraud Dextrose Agar (B569324) (SDA) | Dextrose | Peptone, Casein | Excellent | Good, often used for initial cultivation |
| Yeast Malt Peptone (YMP) | Maltose, Dextrose | Yeast Extract, Peptone | Excellent | Strong, particularly with specific carbon sources |
Table 2: Influence of Physicochemical Parameters on Mycotoxin Production
| Parameter | Optimal Range for Fungal Growth | Conditions Favoring Mycotoxin (e.g., this compound) Production | Rationale |
| Temperature | 25-30°C | Often suboptimal for growth (e.g., 15-25°C) | Temperature stress can trigger secondary metabolism as a defense mechanism.[5] |
| pH | 5.0 - 7.0 | Slightly acidic to neutral (e.g., pH 4.5 - 6.5) | The pH-responsive transcription factor PacC modulates the expression of biosynthetic gene clusters. |
| Aeration | High | Moderate to High | Oxygen is required for many enzymatic steps in polyketide biosynthesis. |
| Light | Darkness | Darkness or specific light/dark cycles | Light can be a stress factor that influences fungal development and secondary metabolism. |
| Water Activity (aw) | > 0.95 | Slightly reduced (e.g., 0.90 - 0.95) | Mild osmotic stress can induce mycotoxin production.[5] |
Experimental Protocols
The following protocols provide detailed methodologies for the cultivation of this compound-producing fungi and the induction of this compound biosynthesis.
Protocol 1: Cultivation of Penicillium and Talaromyces Species for this compound Production
This protocol describes the general cultivation of fungal strains on two common media, Czapek-Dox Broth and Potato Dextrose Broth.
Materials:
-
Czapek-Dox Broth (per 1 liter of distilled water):
-
Sucrose: 30 g
-
Sodium Nitrate: 3 g
-
Dipotassium Phosphate: 1 g
-
Magnesium Sulfate: 0.5 g
-
Potassium Chloride: 0.5 g
-
Ferrous Sulfate: 0.01 g
-
-
Potato Dextrose Broth (PDB) (per 1 liter of distilled water):
-
Potato Infusion (from 200 g potatoes): 4 g (or commercially available powder)
-
Dextrose: 20 g
-
-
Erlenmeyer flasks (250 mL)
-
Sterile distilled water
-
Autoclave
-
Incubator shaker
-
Fungal culture of a known this compound-producing strain (e.g., Penicillium rugulosum, Talaromyces rugulosus)
Procedure:
-
Media Preparation:
-
For Czapek-Dox Broth, dissolve all components in 1 liter of distilled water.
-
For PDB, dissolve potato infusion powder and dextrose in 1 liter of distilled water. If using fresh potatoes, boil 200 g of sliced potatoes in 1 liter of water for 30 minutes, filter through cheesecloth, and use the infusion.
-
-
Sterilization: Dispense 100 mL of the prepared medium into each 250 mL Erlenmeyer flask and sterilize by autoclaving at 121°C for 15 minutes.
-
Inoculation: Aseptically inoculate each flask with a small agar plug (approximately 5 mm in diameter) from a fresh plate culture of the fungus.
-
Incubation: Incubate the flasks at 25°C in a rotary shaker at 150 rpm for 7-14 days. The appearance of a yellow to orange pigmentation in the mycelium and broth is an initial indicator of anthraquinone production, including this compound.
Protocol 2: Stress-Induction of this compound Production
This protocol outlines methods to induce this compound production by introducing environmental stressors.
Materials:
-
Fungal culture grown as described in Protocol 1 (after 3-5 days of initial growth).
-
Sterile solutions for pH adjustment (1 M HCl, 1 M NaOH).
-
Incubators set at different temperatures (e.g., 15°C, 20°C, 25°C).
-
Sterile nutrient-limiting media (e.g., Czapek-Dox broth with reduced carbon or nitrogen source).
Procedure:
-
Temperature Stress: After an initial growth phase of 3-5 days at the optimal temperature (25°C), transfer the culture flasks to a lower temperature incubator (e.g., 15°C or 20°C) and continue incubation for another 7-10 days.[5]
-
pH Shift: Prepare several flasks of Czapek-Dox Broth and adjust the initial pH to a range of values (e.g., 4.5, 5.5, 6.5) using sterile HCl or NaOH before inoculation. Incubate as described in Protocol 1.
-
Nutrient Limitation: Prepare a modified Czapek-Dox Broth with a reduced concentration of the carbon source (e.g., 10 g/L sucrose instead of 30 g/L) or the nitrogen source (e.g., 1 g/L sodium nitrate instead of 3 g/L). Inoculate and incubate as described in Protocol 1.
-
Extraction and Analysis: After the incubation period, harvest the mycelium and the culture filtrate. Extract the secondary metabolites using a suitable organic solvent (e.g., ethyl acetate). The presence and quantity of this compound can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Signaling Pathways and Experimental Workflows
The production of this compound is a complex process involving a cascade of enzymatic reactions and is tightly regulated at the genetic level. The following diagrams illustrate the biosynthetic pathway and a general experimental workflow for inducing and analyzing this compound production.
Caption: Biosynthetic pathway of this compound A from precursor molecules.
Caption: General experimental workflow for inducing and analyzing this compound.
Caption: Putative signaling pathway for the induction of this compound biosynthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Intertwined Biosynthesis of Skyrin and this compound A Underlies the Formation of Cage-Structured Bisanthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stress induction of mycotoxin biosynthesis genes by abiotic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Biomimetic Synthesis of Rugulosin Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the biomimetic synthesis of rugulosin (B17658) and its analogues. This chemoenzymatic approach offers a streamlined, protecting-group-free method for producing these structurally complex natural products, which have shown promising antimicrobial activities.[1][2] The synthesis mimics the proposed natural biosynthetic pathway, starting from readily available anthraquinones.
Synthetic Strategy Overview
The biomimetic synthesis of this compound analogues is a multi-step process that begins with the chemoenzymatic reduction of anthraquinones. This is followed by a spontaneous dimerization and subsequent transformation to yield the final this compound-type compounds. The key steps include the formation of flavoskyrin-type dimers, which then rearrange to the this compound skeleton.[1][3] This approach has been successfully applied to the synthesis of various analogues, including (−)-rugulosin B, a heterodimer, and (−)-rugulosin C, a homodimer.[4][5]
A visual representation of the general experimental workflow is provided below.
Caption: General workflow for the biomimetic synthesis of this compound analogues.
Quantitative Data Summary
The following table summarizes the yields for the synthesis of various this compound and flavoskyrin (B1212555) analogues.
| Starting Material (Anthraquinone) | Intermediate (Flavoskyrin-type Dimer) | Yield of Intermediate | Final Product (this compound Analogue) | Overall Yield | Reference |
| Emodin (B1671224) | (-)-Flavoskyrin | 68% | (-)-Rugulosin | 64% (from intermediate) | [2] |
| Lunatin | (-)-Lunaskyrin | 62% | (-)-2,2'-epi-Cytoskyrin A | 60% (from intermediate) | [2] |
| Not specified | Flavoskyrin-type dimers (6b, 15c,d) | 53-86% | This compound-type dimers (10b, 17c,d) | 61-88% (from intermediate) | [3] |
| Not specified | This compound analogue (6) | Not applicable | Rugulin (B1680272) analogue (40) | 57% | [6] |
| Not specified | (-)-Rugulosin B (ent-8) | Not applicable | Rugulin analogue (41) | 52% | [6] |
Experimental Protocols
Protocol 1: Synthesis of Flavoskyrin-type Dimers
This protocol describes the oxidation of dihydroanthracenones to form flavoskyrin-type dimers.
Materials:
-
Dihydroanthracenone precursor (e.g., 3b, 14c,d)
-
Lead (IV) acetate (B1210297) (Pb(OAc)₄)
-
Glacial acetic acid (AcOH)
Procedure:
-
Dissolve the dihydroanthracenone precursor in glacial acetic acid.
-
Add lead (IV) acetate to the solution.
-
Stir the reaction mixture at 25°C for 20 minutes.
-
Increase the temperature to 75°C and continue stirring for 1 hour.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and extract the product.
-
Purify the crude product by column chromatography to obtain the flavoskyrin-type dimer.
Protocol 2: Synthesis of this compound-type Dimers from Flavoskyrin-type Dimers
This protocol details the rearrangement of flavoskyrin-type dimers to this compound-type dimers.
Materials:
-
Flavoskyrin-type dimer (e.g., 6b, 15c,d)
-
Pyridine
Procedure:
-
Dissolve the flavoskyrin-type dimer in pyridine.
-
Heat the solution under an air atmosphere at 75-80°C for 1 hour.
-
Increase the temperature to 110°C and continue heating for 1-2 hours.[3]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the pyridine under reduced pressure.
-
Purify the residue by column chromatography to yield the this compound-type dimer.
Protocol 3: Synthesis of Rugulin Analogues
This protocol outlines the oxidation of this compound analogues to rugulin analogues.
Materials:
-
This compound analogue (e.g., 6, ent-8)
-
Ceric ammonium (B1175870) nitrate (B79036) (CAN)
-
Water
Procedure:
-
Dissolve the this compound analogue in water.
-
Add ceric ammonium nitrate to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by chromatography to obtain the rugulin analogue.[6]
Biosynthetic Pathway
The biomimetic synthesis is inspired by the proposed natural biosynthetic pathway of this compound. This pathway involves the dimerization of monomeric intermediates derived from anthraquinones.[1] The key transformation is a hetero-Diels-Alder reaction of dienone tautomers of these monomeric intermediates.[6]
Caption: Proposed biosynthetic pathway of this compound.
The intertwined biosynthesis of skyrin (B155860) and this compound A has also been elucidated, revealing that a cytochrome P450 monooxygenase (RugG) catalyzes the dimerization of emodin radicals to form the closest skyrin precursor (CSP).[7][8] An aldo-keto reductase (RugH) then reduces the CSP, preventing its tautomerization to skyrin and facilitating a spontaneous intramolecular Michael addition to form this compound A.[7][8]
Caption: Intertwined biosynthesis of Skyrin and this compound A.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficient syntheses of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoenzymatic, biomimetic total synthesis of (−)-rugulosin B, C and rugulin analogues and their biosynthetic implications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Chemoenzymatic, biomimetic total synthesis of (-)-rugulosin B, C and rugulin analogues and their biosynthetic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemoenzymatic, biomimetic total synthesis of (−)-rugulosin B, C and rugulin analogues and their biosynthetic implications - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC00406E [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Intertwined Biosynthesis of Skyrin and this compound A Underlies the Formation of Cage-Structured Bisanthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Anti-Influenza Activity of Rugulosin in Mouse Models via NLRP3 Inflammasome Inhibition
Audience: Researchers, scientists, and drug development professionals.
Abstract: Influenza A virus (IAV) infection poses a significant global health threat, and the development of novel antiviral strategies is crucial. Severe influenza is often characterized by an excessive inflammatory response, leading to acute lung injury (ALI). The NACHT, LRR, and PYD domains-containing protein 3 (NLRP3) inflammasome is a key component of the innate immune system that, upon activation by IAV, drives the maturation and release of potent pro-inflammatory cytokines, IL-1β and IL-18.[1][2] While essential for initial host defense, hyperactivation of the NLRP3 inflammasome contributes significantly to influenza-induced immunopathology.[1][3] Rugulosin, a natural compound, has been identified as an inhibitor of the NLRP3 inflammasome. This document outlines a proposed application for this compound as a host-directed therapeutic agent against influenza virus infection. The following protocols and notes are based on established methodologies for studying influenza pathogenesis in mouse models and the known mechanism of action of NLRP3 inhibitors.
Proposed Mechanism of Action: this compound as an NLRP3 Inflammasome Inhibitor
During influenza virus infection, viral components, particularly viral RNA, act as pathogen-associated molecular patterns (PAMPs).[4] These PAMPs trigger a two-signal activation of the NLRP3 inflammasome in innate immune cells like macrophages.[1]
-
Signal 1 (Priming): Viral recognition by receptors such as TLR7 and RIG-I leads to the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β expression.[1]
-
Signal 2 (Activation): IAV viroporins (e.g., M2 protein) and other stimuli cause ionic fluxes (such as potassium efflux), mitochondrial dysfunction, and the production of reactive oxygen species (ROS), which trigger the assembly of the NLRP3 inflammasome complex.[3][4]
This assembly allows for the autocatalysis of pro-caspase-1 into active caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, promoting intense inflammation and pyroptotic cell death.[2] this compound is hypothesized to intervene in this pathway by directly or indirectly inhibiting the assembly or activation of the NLRP3 inflammasome complex, thereby reducing the downstream inflammatory cascade and mitigating lung pathology.
References
- 1. Regulation and functions of NLRP3 inflammasome during influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles and Mechanisms of NLRP3 in Influenza Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NLRP3 Inflammasome—A Key Player in Antiviral Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 Inflammasome Mediates in vivo Innate Immunity to Influenza A Virus through Recognition of Viral RNA - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Rugulosin Extraction: A Technical Support Troubleshooting Hub
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low yields during rugulosin (B17658) extraction. The following sections offer frequently asked questions, detailed experimental protocols, and data-driven insights to optimize your extraction process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction and purification of this compound from fungal cultures, particularly Penicillium species.
| Question/Issue | Potential Causes | Troubleshooting Recommendations |
| 1. Low or No this compound Yield in Crude Extract | Suboptimal Fungal Growth and Metabolite Production: this compound is a secondary metabolite, and its production is highly dependent on the growth conditions of the fungus. Factors such as pH, temperature, and nutrient availability in the culture medium can significantly impact yield.[1][2][3][4] | Optimize Culture Conditions: • pH: Most Penicillium species favor a slightly acidic to neutral pH for optimal growth and pigment production, typically between 4.0 and 6.5.[1][3] • Temperature: The optimal temperature for pigment production in most Penicillium species ranges from 24°C to 30°C.[1] • Medium Composition: Ensure the culture medium has an appropriate carbon-to-nitrogen ratio. Experiment with different carbon sources (e.g., glucose, mannitol) and nitrogen sources to enhance this compound production.[4] |
| Inappropriate Harvest Time: The concentration of secondary metabolites like this compound varies throughout the fungal life cycle. Harvesting too early or too late can result in a lower yield. | Determine Optimal Harvest Time: Perform a time-course study by harvesting and extracting this compound at different time points during fungal growth to identify the peak production period. | |
| Inefficient Extraction Solvent: The choice of solvent is critical for effectively extracting this compound from the fungal mycelium and culture broth. This compound has a specific polarity, and an unsuitable solvent will result in poor extraction efficiency. | Solvent Selection: • Polarity: this compound is an anthraquinone, and solvents like ethyl acetate (B1210297), methanol, and chloroform (B151607) are commonly used for the extraction of such compounds.[5] A mixture of solvents can also be effective. For intracellular extraction, a solvent system of methanol, dichloromethane, and ethyl acetate (e.g., in a 1:2:3 ratio) can be used.[5] • Miscibility: For solid-phase cultures, ensure the solvent can penetrate the substrate. Acetone's miscibility with water can aid in a more thorough extraction from moist solid media. | |
| 2. Significant Loss of this compound During Purification | Improper Column Chromatography Technique: Issues such as incorrect stationary phase, inappropriate mobile phase, or improper sample loading can lead to significant loss of the target compound during purification.[6] | Optimize Column Chromatography: • Stationary Phase: Silica (B1680970) gel is a commonly used stationary phase for the purification of moderately polar compounds like this compound.[7] • Mobile Phase: Use a solvent system with a polarity that allows for good separation of this compound from other metabolites. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For example, a gradient of hexane (B92381) and ethyl acetate can be used. • Sample Loading: Ensure the crude extract is fully dissolved in a minimal amount of the initial mobile phase before loading it onto the column to prevent precipitation and ensure even separation. |
| Degradation of this compound: this compound may be sensitive to factors such as prolonged exposure to light, extreme pH, or high temperatures, leading to its degradation during the purification process. | Maintain Stable Conditions: • Protect the sample from light by using amber-colored vials or covering glassware with aluminum foil. • Avoid extreme pH conditions during extraction and purification. • Use a rotary evaporator at a controlled temperature (e.g., below 45°C) for solvent removal to prevent thermal degradation. | |
| 3. Co-elution of Impurities with this compound | Similar Polarity of Contaminants: Other secondary metabolites produced by the fungus may have similar polarities to this compound, making them difficult to separate using a single chromatographic technique. | Employ Multi-step Purification: • Fractionation: After the initial column chromatography, analyze the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. • Further Purification: Combine the this compound-rich fractions and subject them to a second purification step, such as preparative High-Performance Liquid Chromatography (HPLC), using a different solvent system or a different type of column to achieve higher purity.[6] |
Data Presentation: Illustrative Yields of Anthraquinone Pigments
| Solvent System | Total Phenolic Content (mg GAE/g DW) | Relative Extraction Efficiency |
| 70% Aqueous Ethanol | 66.03 ± 0.44 | Very High |
| 70% Aqueous Methanol | - | High |
| 99.9% Pure Ethanol | - | Moderate |
| 99.9% Pure Methanol | - | Moderate |
| Water | - | Low |
| Data is illustrative and based on the extraction of phenolic compounds from Scutellaria baicalensis hairy roots. GAE = Gallic Acid Equivalents; DW = Dry Weight. The trend shows that aqueous mixtures of polar organic solvents are often more efficient for extracting phenolic compounds than pure solvents or water alone.[8] |
Experimental Protocols
The following protocols provide a general framework for the cultivation of a this compound-producing Penicillium species, extraction of the crude product, and subsequent purification.
Protocol 1: Cultivation of Penicillium species for this compound Production
-
Media Preparation: Prepare a suitable liquid culture medium such as Potato Dextrose Broth (PDB) or a Czapek-Dox medium. For solid-state fermentation, a substrate like rice can be used.
-
Inoculation: Inoculate the sterilized medium with a spore suspension or a mycelial plug from a pure culture of the Penicillium species.
-
Incubation: Incubate the culture under optimal conditions for this compound production. This is typically at a temperature of 25-30°C for 14-21 days in a dark environment.[1] For liquid cultures, gentle agitation may improve aeration and yield.
-
Monitoring: Visually inspect the culture for the production of the characteristic yellow-orange this compound pigment.
Protocol 2: Extraction and Purification of this compound
-
Harvesting:
-
Liquid Culture: Separate the mycelium from the culture broth by filtration.
-
Solid Culture: Harvest the entire solid culture.
-
-
Extraction:
-
Mycelium/Solid Culture (Intracellular): Dry the mycelium or solid culture and then grind it into a fine powder. Extract the powder with a suitable solvent such as ethyl acetate or a mixture of methanol, dichloromethane, and ethyl acetate.[5] This can be done by maceration (soaking) or using a Soxhlet apparatus.
-
Culture Broth (Extracellular): Extract the filtered culture broth with an equal volume of ethyl acetate in a separatory funnel. Repeat the extraction multiple times to ensure complete recovery.
-
-
Concentration: Combine the organic extracts and remove the solvent under reduced pressure using a rotary evaporator at a temperature below 45°C. This will yield the crude this compound extract.
-
Purification by Column Chromatography:
-
Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane with a small amount of ethyl acetate) and load it onto the top of the column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, by gradually increasing the proportion of ethyl acetate in hexane.
-
Fraction Collection: Collect the fractions as they elute from the column. Monitor the separation visually if the bands are colored, and by Thin Layer Chromatography (TLC) analysis of the fractions.
-
-
Final Purification and Characterization: Combine the fractions containing pure this compound (as determined by TLC). The purity can be further confirmed and the compound characterized using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizing the Process: Diagrams
Troubleshooting Workflow for Low this compound Yield
Caption: A troubleshooting workflow for addressing low this compound yield.
Simplified Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process governed by a dedicated gene cluster (rug). It involves the dimerization of emodin (B1671224) radicals, followed by a series of enzymatic modifications.[9][10]
Caption: A simplified diagram of the this compound A biosynthetic pathway.
References
- 1. readersinsight.net [readersinsight.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Factors Affecting Red Pigment Production by Local Fungal Isolate of Penicillium sp. [journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. JSM Central || Article Info [jsmcentral.org]
- 7. corpuspublishers.com [corpuspublishers.com]
- 8. Comparison of Different Extraction Solvents for Characterization of Antioxidant Potential and Polyphenolic Composition … [ouci.dntb.gov.ua]
- 9. Intertwined Biosynthesis of Skyrin and this compound A Underlies the Formation of Cage-Structured Bisanthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Optimizing Rugulosin Solubility for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when preparing rugulosin (B17658) solutions for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell culture experiments?
A1: this compound has limited water solubility and is best dissolved in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound for cell culture applications.[1][2][3][4][][6] Ethanol and methanol (B129727) can also be used.[1][2][3][4][]
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxic effects. As a general guideline, most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[7][8][9][10][11] However, the sensitivity to DMSO can be cell-line specific. It is highly recommended to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line.
Q3: My this compound precipitates out of solution when I add it to my cell culture medium. What can I do?
A3: Precipitation of a hydrophobic compound like this compound upon addition to an aqueous solution like cell culture medium is a common issue. This "crashing out" can be mitigated by following a careful dilution protocol. It is crucial to add the this compound stock solution to pre-warmed media while vortexing to ensure rapid and even dispersion. Preparing an intermediate dilution in media can also help. For detailed steps, please refer to the Experimental Protocols and Troubleshooting sections.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions prepared in DMSO should be stored at -20°C for long-term stability.[2][6] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference(s) |
| Dimethyl sulfoxide (DMSO) | Soluble (e.g., 1 mg/mL) | [1][2][3][4][][6] |
| Ethanol | Soluble (e.g., 1 mg/mL) | [1][2][3][4][] |
| Methanol | Soluble (e.g., 1 mg/mL) | [1][2][3][4][] |
| N,N-Dimethylformamide (DMF) | Soluble | [2][4][] |
| Water | Limited solubility | [4][][6] |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| DMSO Concentration | General Recommendation | Reference(s) |
| ≤ 0.1% | Considered safe for most cell lines. | [9][10][11] |
| 0.1% - 0.5% | Generally well-tolerated by many robust cell lines. | [7][8][9][10] |
| > 0.5% | May cause significant cytotoxicity; requires careful validation. | [7][8] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in DMSO
-
Weighing: Accurately weigh 1 mg of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of sterile, cell culture grade DMSO to the tube.
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
-
Pre-warm Media: Pre-warm the required volume of complete cell culture medium to 37°C.
-
Thaw Stock Solution: Thaw an aliquot of the 1 mg/mL this compound stock solution at room temperature.
-
Dilution: To minimize precipitation, it is recommended to perform a serial dilution. For example, to prepare a 1 µg/mL working solution:
-
Prepare an intermediate dilution by adding 10 µL of the 1 mg/mL stock solution to 990 µL of pre-warmed media to get a 10 µg/mL solution. Vortex gently while adding the stock.
-
Prepare the final working solution by adding 100 µL of the 10 µg/mL intermediate solution to 900 µL of pre-warmed media.
-
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as your highest this compound concentration.
-
Immediate Use: Use the prepared working solutions immediately to treat your cells.
Troubleshooting Guides
Issue 1: this compound precipitates immediately upon addition to the cell culture medium.
Troubleshooting immediate precipitation of this compound.
Issue 2: The this compound solution appears cloudy or forms a precipitate after some time in the incubator.
This can be due to the compound's instability in the culture medium over time. To address this, consider the following:
-
Reduce Incubation Time: If the experimental design allows, reduce the incubation time of the cells with this compound.
-
Media Change: For longer incubation periods, consider changing the media with freshly prepared this compound solution at intermediate time points.
-
Serum Interaction: If using a serum-containing medium, the compound may bind to proteins and precipitate. Test the solubility in a serum-free medium if appropriate for your cell type.
Visualizing Experimental Workflow and Signaling
Workflow for preparing this compound solutions.
Potential cytotoxic signaling of this compound.
References
- 1. biolinks.co.jp [biolinks.co.jp]
- 2. caymanchem.com [caymanchem.com]
- 3. adipogen.com [adipogen.com]
- 4. bioaustralis.com [bioaustralis.com]
- 6. cdn.usbio.net [cdn.usbio.net]
- 7. lifetein.com [lifetein.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Interference in Rugulosin Fluorescence Assays
Welcome to the technical support center for Rugulosin fluorescence assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome common interference issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its fluorescence measured?
This compound is a mycotoxin produced by several species of Penicillium fungi.[1][2] It is classified as an anthraquinone, a class of organic compounds known for their often vibrant colors.[2] this compound is an intense yellow pigment.[3] Fluorescence assays can be a sensitive method for detecting and quantifying such compounds. In a research context, changes in this compound's fluorescence might be used to study its interactions with biological molecules, its uptake by cells, or as an indicator in various biochemical assays.
Q2: What are the typical excitation and emission wavelengths for this compound?
Q3: What are the main sources of interference in a this compound fluorescence assay?
Interference in fluorescence assays can arise from several sources, broadly categorized as:
-
Autofluorescence: Endogenous fluorescence from biological materials such as cells, tissues, and culture media.[6] Common sources include NADH, riboflavins, collagen, and elastin.
-
Sample Matrix Effects: Components in your sample other than the analyte of interest that can absorb light or fluoresce, leading to inaccurate readings.
-
Chemical Quenching: The fluorescence of this compound may be decreased or "quenched" by other molecules in the sample that can accept its energy without emitting light.
-
Spectral Overlap: Fluorescence from other fluorophores or luminescent compounds in the sample that have similar excitation or emission spectra to this compound.
-
Inner Filter Effect: At high concentrations of the fluorophore or other absorbing species, the excitation or emission light can be reabsorbed, leading to a non-linear relationship between concentration and fluorescence intensity.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound fluorescence assays.
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | Autofluorescence from media or cells: Phenol (B47542) red and serum in cell culture media are common sources of autofluorescence. | - Use phenol red-free media. - Reduce serum concentration if possible. - Consider using a low-autofluorescence medium like FluoroBrite™.[7] - For fixed cells, perform measurements in a buffer with low autofluorescence, such as PBS.[7] |
| Autofluorescence from cellular components: Endogenous molecules like NADH and flavins fluoresce, typically in the blue-green region. | - Use red-shifted fluorophores if multiplexing, as cellular autofluorescence is often lower in the red region of the spectrum.[8] - Employ chemical quenching agents like Sodium Borohydride or Sudan Black B for fixed samples.[6][8] - Include an unstained control sample to quantify the level of autofluorescence. | |
| Low or No Signal | Incorrect excitation/emission wavelengths: The instrument settings may not be optimal for this compound. | - Perform excitation and emission scans to determine the peak wavelengths for this compound in your experimental buffer. |
| Degradation of this compound: this compound may be sensitive to light (photobleaching) or chemical degradation. | - Minimize exposure of samples to light. - Prepare fresh solutions of this compound for each experiment. - Check for compatibility of this compound with other chemicals in your assay. | |
| Quenching of this compound fluorescence: Other molecules in the sample may be quenching the fluorescence. | - Dilute the sample to reduce the concentration of potential quenchers. - Identify and remove the quenching agent if possible through sample purification steps. | |
| Non-linear or Unexpected Results | Inner filter effect: At high concentrations, the excitation light may not penetrate the sample uniformly, or the emitted light may be reabsorbed. | - Dilute your samples to ensure the absorbance at the excitation wavelength is low (typically < 0.1). |
| Precipitation of this compound: this compound has limited water solubility and may precipitate in aqueous buffers, affecting fluorescence readings.[3] | - Ensure this compound is fully dissolved. It is soluble in ethanol (B145695), methanol, DMF, and DMSO.[3] - Check for precipitate formation during the experiment. | |
| Signal Bleed-through in Multiplexing | Spectral overlap with other fluorophores: The emission spectrum of another dye may overlap with the detection window for this compound. | - Carefully select fluorophores with minimal spectral overlap. - Use spectral unmixing software or proper compensation controls if your instrument supports it. |
Experimental Protocols
Protocol 1: Determining Optimal Excitation and Emission Spectra for this compound
This protocol outlines the steps to determine the fluorescence properties of this compound in your specific experimental buffer.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Your experimental buffer (e.g., PBS, cell culture media)
-
Spectrofluorometer with scanning capabilities
-
Quartz cuvettes
Method:
-
Prepare a dilute solution of this compound in your experimental buffer. The final concentration should be low enough to avoid inner filter effects (absorbance < 0.1).
-
Excitation Scan: a. Set the emission monochromator to an estimated emission wavelength (e.g., 520 nm, based on the yellow color). b. Scan a range of excitation wavelengths (e.g., 350 nm to 500 nm). c. The wavelength that gives the highest fluorescence intensity is the optimal excitation wavelength.
-
Emission Scan: a. Set the excitation monochromator to the optimal excitation wavelength determined in the previous step. . Scan a range of emission wavelengths (e.g., 480 nm to 650 nm). c. The wavelength at which the highest fluorescence intensity is recorded is the optimal emission wavelength.
-
Record the optimal excitation and emission wavelengths for use in your assays.
Protocol 2: Preparing an Unstained Control to Measure Autofluorescence
This protocol is essential for identifying and quantifying background fluorescence from your biological samples.
Materials:
-
Your biological sample (e.g., cells, tissue homogenate)
-
All reagents and buffers used in your experimental protocol, except for this compound.
Method:
-
Prepare a control sample that is identical to your experimental samples in every way (e.g., same cell type, density, media, fixation, and permeabilization steps).
-
Crucially, do not add this compound to this control sample.
-
Measure the fluorescence of this unstained control using the same instrument settings (excitation/emission wavelengths, gain, etc.) as your experimental samples.
-
The fluorescence intensity measured from this control represents the background autofluorescence. This value can be subtracted from the fluorescence of your this compound-treated samples to obtain the net fluorescence from this compound.
Data Presentation
Table 1: Common Sources of Autofluorescence and their Spectral Characteristics
| Source of Autofluorescence | Typical Excitation Max (nm) | Typical Emission Max (nm) | Notes |
| NADH | ~340 | ~450 | A primary source of cellular autofluorescence. |
| Riboflavins (Flavins) | ~450 | ~530 | Found in many cells and can be a significant interferent. |
| Collagen | ~340 | ~400 | Abundant in the extracellular matrix of tissues. |
| Elastin | ~340-400 | ~430-460 | Another component of the extracellular matrix. |
| Phenol Red (in media) | ~440 | ~550-600 | Can contribute significantly to background in cell-based assays.[7] |
Table 2: Chemical Quenchers for Reducing Autofluorescence in Fixed Samples
| Quenching Agent | Target Autofluorescence | Typical Protocol Summary | Reference |
| Sodium Borohydride (NaBH₄) | Aldehyde-induced (from fixation) | Incubate fixed samples in a freshly prepared solution of 1 mg/mL NaBH₄ in ice-cold PBS for 20 minutes. | [6] |
| Sudan Black B | Lipofuscin and other broad-spectrum autofluorescence | Incubate fixed samples in a 0.1% solution of Sudan Black B in 70% ethanol for 10-20 minutes. | [6] |
| Eriochrome Black T | Lipofuscin and formalin-induced | Can be used as an alternative to Sudan Black B. | [8] |
Visualizations
Diagram 1: Troubleshooting Workflow for High Background Fluorescence
Caption: A workflow for troubleshooting high background fluorescence.
Diagram 2: Logical Flow for Optimizing a this compound Fluorescence Assay
Caption: A logical workflow for the optimization of a this compound fluorescence assay.
References
- 1. Fungal Pigments and Their Prospects in Different Industries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. bioaustralis.com [bioaustralis.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Scholars Crossing - Liberty University Research Week: Assessing the Fluorescent Properties of Anthraquinone-Based Dyes [digitalcommons.liberty.edu]
- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Rugulosin Instability in Aqueous Solutions
Welcome to the Technical Support Center for Rugulosin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound is a mycotoxin belonging to the anthraquinone (B42736) class of compounds, primarily produced by Penicillium species.[1] Like many complex natural products, this compound has limited water solubility and can be prone to degradation in aqueous environments, which can lead to loss of biological activity and inconsistent experimental results.[2]
Q2: What are the primary factors that affect the stability of this compound in aqueous solutions?
While specific degradation kinetics for this compound in aqueous solutions are not extensively documented, based on the behavior of similar anthraquinone compounds, the primary factors influencing its stability are:
-
pH: The pH of the solution can significantly impact the stability of anthraquinones. Many are more stable in acidic conditions and tend to degrade in neutral to basic environments.[3]
-
Temperature: Elevated temperatures can accelerate the degradation of this compound in solution.[3]
-
Light: Exposure to UV and visible light can cause photodegradation of anthraquinone compounds.[3]
Q3: How should I prepare a stock solution of this compound?
Due to its limited water solubility, it is recommended to first prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol.[1][2] This stock solution can then be diluted into your aqueous experimental buffer to the final desired concentration.
Q4: My this compound solution is cloudy or has visible precipitates. What should I do?
Precipitation is a common issue when diluting a hydrophobic compound from an organic stock solution into an aqueous buffer. Please refer to the detailed troubleshooting guide below for a step-by-step approach to resolving this issue.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffer
Symptoms:
-
Visible particles, cloudiness, or turbidity in the buffer after adding the this compound stock solution.
-
Inconsistent or lower-than-expected results in bioassays.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Steps:
-
Verify Final Concentration: Ensure the final concentration of this compound in your aqueous solution does not exceed its solubility limit. If it does, lower the final concentration.
-
Optimize Co-solvent Concentration: The final concentration of the organic co-solvent (e.g., DMSO) should be as low as possible to avoid solvent-induced artifacts in your experiment, typically below 0.5% (v/v) for cell-based assays. However, a certain amount is necessary to maintain solubility. You may need to determine the optimal balance for your specific experimental setup.
-
Refine Dilution Technique: Instead of adding the aqueous buffer to your this compound stock, always add the stock solution dropwise to the larger volume of vigorously stirring or vortexing aqueous buffer. This promotes rapid dispersion and prevents localized high concentrations that lead to precipitation.
-
Control Temperature: Use pre-warmed (e.g., 37°C for cell culture) aqueous buffer for dilutions, as temperature can affect solubility. Avoid drastic temperature changes.
-
Consider Formulation Aids: If precipitation persists, consider using solubility enhancers such as non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) or cyclodextrins, if compatible with your experimental system.
Issue 2: Suspected Degradation of this compound in Aqueous Solution
Symptoms:
-
Loss of biological activity over time.
-
Changes in the color or UV-Vis spectrum of the solution.
-
Appearance of new peaks in HPLC analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected this compound degradation.
Detailed Steps:
-
Confirm Degradation: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to compare a stored sample to a freshly prepared one. A decrease in the peak area of the parent this compound and the appearance of new peaks are indicative of degradation.
-
Control pH: Based on the behavior of similar anthraquinones, this compound is likely more stable in acidic conditions.[3] Prepare your aqueous solutions in a buffer with a pH in the acidic range (e.g., pH 4-6) if your experiment allows.
-
Control Temperature: Store aqueous solutions of this compound at low temperatures (4°C for short-term and -20°C or -80°C for long-term storage) to minimize thermal degradation.
-
Protect from Light: Store all this compound solutions in amber-colored vials or wrapped in aluminum foil to protect them from light-induced degradation.[3]
Data Presentation
Table 1: Solubility and Storage Recommendations for this compound
| Property | Recommendation | Reference |
| Aqueous Solubility | Limited | [1] |
| Organic Solvents | Soluble in DMSO, DMF, Ethanol, Methanol | [1][2] |
| Solid Storage | -20°C, stable for ≥ 4 years | [2] |
| Stock Solution Storage | Prepare fresh or store in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles. | General practice |
| Aqueous Solution Storage | Prepare fresh before use. If short-term storage is necessary, store at 4°C in the dark and at an acidic pH. | Inferred from[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Aqueous Working Solution
-
Prepare Stock Solution: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing or brief sonication.
-
Prepare Aqueous Buffer: Prepare your desired aqueous buffer (e.g., phosphate-buffered saline, cell culture medium) and adjust the pH to the desired value (acidic pH is recommended for better stability). Pre-warm the buffer to the experimental temperature if necessary.
-
Dilution: While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.
Protocol 2: Stability Assessment of this compound using HPLC
This protocol provides a general guideline for a stability-indicating HPLC method that can be adapted for this compound analysis.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or another suitable modifier to improve peak shape). A typical gradient might start at 30% acetonitrile and increase to 90% over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this should be determined by running a UV-Vis spectrum of a pure standard).
-
Injection Volume: 10-20 µL
Procedure:
-
Sample Preparation: Prepare your aqueous this compound solution at the desired concentration and store it under the conditions you wish to test (e.g., different temperatures, pH values, or light exposures).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analysis: Inject the aliquot into the HPLC system.
-
Data Analysis: Monitor the peak area of the this compound peak over time. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Protocol 3: Bioassay for Assessing this compound Activity
To assess the stability of this compound in terms of its biological activity, a relevant bioassay should be performed. Given that this compound has known antimicrobial and cytotoxic properties, a Minimum Inhibitory Concentration (MIC) assay or a cytotoxicity assay (e.g., MTT assay) can be used.
General Bioassay Workflow:
Caption: General workflow for a bioassay to assess this compound activity.
Example: MTT Cytotoxicity Assay
-
Cell Culture: Plate your target cancer cell line in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of your fresh and stored this compound solutions in the cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for a few hours until formazan (B1609692) crystals form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Analysis: Compare the IC50 values (the concentration that inhibits 50% of cell growth) of the fresh and stored this compound solutions. A significant increase in the IC50 value of the stored solution indicates a loss of cytotoxic activity.
References
Technical Support Center: Rugulosin Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the crystallization of Rugulosin.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the crystallization of this compound. The advice provided is based on general crystallographic principles and the known solubility of this compound.
Q1: I am not getting any crystals. What are the initial steps to troubleshoot this?
A1: The complete absence of crystal formation typically points to issues with supersaturation or nucleation. Consider the following:
-
Solvent Choice: this compound is soluble in ethanol (B145695), methanol (B129727), DMF, and DMSO, with limited solubility in water[1]. If you are using a single solvent system with high solubility, the solution may not be reaching supersaturation upon cooling.
-
Actionable Steps:
-
Solvent Screening: Experiment with different solvents and solvent mixtures. A good starting point is to dissolve this compound in a "good" solvent (like DMSO or methanol) and slowly introduce an "anti-solvent" (a solvent in which it is poorly soluble, like water) until turbidity is observed.
-
Concentration: Your solution might be too dilute. Try to concentrate the solution by slowly evaporating the solvent.
-
Induce Nucleation: If the solution is supersaturated but no crystals form, nucleation may be inhibited. Try scratching the inside of the glass vessel with a glass rod below the solution's surface or adding a seed crystal of this compound if available.
-
Q2: My crystallization is happening too quickly, resulting in powder or very small needles. How can I slow it down?
A2: Rapid crystallization, often called "crashing out," traps impurities and solvent within the crystal lattice, leading to poor quality crystals.[2] To slow down the process:
-
Reduce Supersaturation:
-
Increase Solvent Volume: Add a small amount of the "good" solvent back to the solution to slightly increase solubility and slow down the precipitation process[2].
-
Slower Cooling: Instead of placing the crystallization vessel in a cold bath, allow it to cool to room temperature slowly on the benchtop, and then transfer it to a refrigerator. Insulating the vessel can also help[2].
-
-
Vapor Diffusion: This is an excellent method for growing high-quality single crystals from small amounts of material[3]. Dissolve your this compound sample in a small vial with a suitable solvent. Place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the primary solvent, gradually inducing crystallization.
Q3: The yield of my crystals is very low. How can I improve it?
A3: A low yield suggests that a significant amount of this compound remains dissolved in the mother liquor[2].
-
Optimize Solvent/Anti-Solvent Ratio: The final ratio of your solvent system might be too rich in the "good" solvent. Carefully adjust the ratio by adding more anti-solvent.
-
Temperature: Ensure you have allowed sufficient time at the lowest temperature for the crystallization to complete.
-
Evaporation: After harvesting the initial crop of crystals, you can try to slowly evaporate the solvent from the mother liquor to obtain a second crop. Be aware that the purity of subsequent crops may be lower.
Q4: My crystals appear oily or amorphous. What could be the cause?
A4: Oily or amorphous precipitates can occur if the compound is coming out of solution at a temperature above its melting point or if significant impurities are present[2].
-
Purity: Ensure your this compound sample is sufficiently pure before attempting crystallization. Purification by silica (B1680970) gel chromatography is a common preceding step[4]. Impurities can inhibit crystal growth and lead to oiling out.
-
Adjust Solvent System: The presence of impurities can sometimes be overcome by using a different solvent system.
-
Charcoal Treatment: If you suspect colored impurities, a charcoal treatment of the hot solution (before cooling) might help to remove them[2].
Data Presentation
Since optimal crystallization conditions are highly dependent on specific experimental setups, we provide the following table for you to systematically record and compare your experimental data.
| Experiment ID | Solvent System (Ratio) | Concentration (mg/mL) | Temperature Profile (°C) | Time (hours) | Yield (%) | Crystal Quality (Description) | Notes |
Experimental Protocols
The following are generalized protocols that should be adapted and optimized for your specific experimental conditions.
Protocol 1: Slow Evaporation
-
Dissolve the purified this compound sample in a suitable solvent (e.g., methanol or ethanol) to create a solution that is near saturation at room temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial.
-
Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location and monitor for crystal growth over several days.
Protocol 2: Slow Cooling
-
In a clean Erlenmeyer flask, dissolve the this compound sample in a minimal amount of a suitable hot solvent (e.g., ethanol or a DMF/water mixture). Ensure the solid is completely dissolved.
-
Cover the flask with a watch glass to prevent rapid solvent loss and contamination[2].
-
Allow the flask to cool slowly to room temperature on a benchtop, preferably insulated with a cork ring or paper towels[2].
-
Once at room temperature, transfer the flask to a refrigerator (4°C) to maximize crystal yield.
-
Collect the crystals by filtration.
Protocol 3: Vapor Diffusion
-
Dissolve your this compound sample (2-10 mg) in a small volume (0.5-1 mL) of a moderately volatile solvent in which it is soluble (e.g., methanol) in a small, open vial[3].
-
Place this small vial inside a larger, sealable jar or beaker.
-
Add a small amount of a volatile anti-solvent (a solvent in which this compound is insoluble, e.g., water or hexane) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.
-
Seal the larger jar and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the solvent in the inner vial, reducing the solubility of this compound and promoting slow crystal growth.
Visualizations
Diagram 1: Troubleshooting Workflow for this compound Crystallization
Caption: A workflow diagram for troubleshooting common issues in crystallization.
Diagram 2: Factors Influencing this compound Crystallization
Caption: Key factors that influence the outcome of crystallization experiments.
References
Technical Support Center: Optimizing Rugulosin Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture conditions for maximizing rugulosin (B17658) yield from Penicillium species.
Frequently Asked Questions (FAQs)
Q1: Which fungal species are known to produce this compound?
This compound is an anthraquinoid mycotoxin produced by several species of the Penicillium genus, most notably Penicillium rugulosum.[1][2] Other Penicillium species may also produce this compound and related compounds.[3]
Q2: What are the key culture parameters influencing this compound yield?
The production of secondary metabolites like this compound is highly sensitive to culture conditions. The key parameters to optimize include:
-
Media Composition: Carbon and nitrogen sources are critical.
-
pH: The pH of the culture medium can significantly impact fungal growth and secondary metabolism.[4][5]
-
Temperature: Temperature affects both fungal growth and the enzymatic activity required for biosynthesis.[4][6]
-
Aeration and Agitation: Adequate oxygen supply and mixing are crucial for the growth of aerobic fungi and the production of secondary metabolites.[7][8]
Q3: What is the general biosynthetic pathway for this compound?
This compound is a polyketide, and its biosynthesis originates from the polyketide pathway.[9] The regulation of its biosynthetic gene cluster is influenced by various environmental signals and regulatory proteins within the fungus.[10][11]
Troubleshooting Guide: Low this compound Yield
This guide addresses common issues encountered during the cultivation of Penicillium species for this compound production.
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low or No this compound Production | Suboptimal Culture Medium | The composition of the culture medium has a strong influence on secondary metabolite production.[12] Experiment with different carbon and nitrogen sources. Rich media containing yeast extract and oatmeal can be effective for inducing chemical diversity in filamentous fungi.[12] |
| Incorrect pH | The optimal pH for secondary metabolite production is often specific and may differ from the optimal pH for biomass growth.[4][13] Conduct a pH optimization study, testing a range from 4.0 to 8.0.[4][14] | |
| Inappropriate Temperature | The optimal temperature for this compound production may be different from the optimal growth temperature.[6][13] Perform experiments at various temperatures, for example, in the range of 20°C to 30°C.[6][15] | |
| Poor Aeration/Agitation | Insufficient oxygen supply can limit the production of secondary metabolites in aerobic fungi.[7] Optimize the agitation speed and aeration rate in your fermenter.[8][16][17] | |
| Inconsistent this compound Yields | pH Drift During Fermentation | Fungal metabolism can alter the pH of the medium over time.[4] Use a buffered medium or implement a pH control strategy in your bioreactor. |
| Inoculum Variability | The age and density of the fungal inoculum can affect the timing and level of secondary metabolite production.[4] Standardize your inoculum preparation and inoculation procedures. | |
| Genetic Instability of the Strain | High-producing fungal strains can sometimes lose their productivity over successive subcultures. Return to a cryopreserved stock culture to restart your experiments. | |
| High Biomass but Low this compound Yield | Nutrient Limitation for Secondary Metabolism | The nutrient requirements for secondary metabolism may differ from those for primary growth. Ensure that essential precursors and micronutrients for this compound biosynthesis are not depleted. |
| Catabolite Repression | High concentrations of readily metabolizable sugars like glucose can sometimes repress the expression of genes for secondary metabolism. Consider using alternative carbon sources or a fed-batch strategy. |
Data on Optimal Culture Conditions
While specific quantitative data for maximizing this compound yield is not extensively published, the following tables provide a summary of typical optimal conditions for secondary metabolite production in Penicillium species, which can be used as a starting point for your optimization experiments.
Table 1: Recommended Starting Ranges for Culture Parameters
| Parameter | Recommended Range | Notes |
| Temperature | 22-28 °C | Optimal temperature for growth and secondary metabolite production in many Penicillium species falls within this range.[6][13][15] |
| Initial pH | 5.0 - 7.0 | The optimal pH for secondary metabolite production in Penicillium often lies in the slightly acidic to neutral range.[13][14] |
| Agitation | 150-250 rpm | This range is a good starting point for shake flask cultures to ensure adequate mixing and aeration.[7] |
| Aeration (for bioreactors) | 0.5 - 1.5 vvm (volume of air per volume of medium per minute) | Adequate oxygen supply is crucial for aerobic fermentation.[7][8] |
Table 2: Example Media Compositions for Penicillium Cultivation
| Medium Component | Concentration (g/L) | Reference |
| Potato Dextrose Agar (PDA) | ||
| Potato Infusion | 200 | [15][18] |
| Dextrose | 20 | [15][18] |
| Agar | 15 | [15][18] |
| Czapek-Dox Medium | ||
| Sucrose | 30 | [19] |
| Sodium Nitrate | 3 | [19] |
| Dipotassium Phosphate | 1 | [19] |
| Magnesium Sulfate | 0.5 | [19] |
| Potassium Chloride | 0.5 | [19] |
| Ferrous Sulfate | 0.01 | [19] |
| Agar | 15 | [19] |
| Malt Extract Agar (MEA) | ||
| Malt Extract | 20 | [15][18] |
| Peptone | 1 | [15][18] |
| Dextrose | 20 | [15][18] |
| Agar | 20 | [15][18] |
Experimental Protocols
Protocol 1: General Procedure for Cultivation and this compound Extraction
-
Inoculum Preparation: Grow the Penicillium strain on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days until sporulation is observed.[20]
-
Prepare a spore suspension by adding sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.
-
Filter the suspension through sterile glass wool to remove mycelial fragments.
-
Adjust the spore concentration to approximately 1 x 10^6 spores/mL using a hemocytometer.
-
Fermentation: Inoculate a suitable liquid production medium (e.g., Czapek-Dox broth) with the spore suspension.
-
Incubate the culture in a shaker at the desired temperature and agitation speed for a predetermined period (e.g., 7-14 days).
-
Extraction: After incubation, separate the mycelium from the culture broth by filtration.
-
Extract the mycelium and the culture filtrate separately with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and evaporate the solvent under reduced pressure.
-
Analysis: Analyze the crude extract for the presence and quantity of this compound using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Isolation and characterization of luteoskyrin and this compound, two hepatotoxic anthraquinonoids from Penicillium islandicum Sopp. and Penicillium rugulosum Thom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Evolution of bacterial and fungal growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. readersinsight.net [readersinsight.net]
- 7. Optimizing the batch fermentation process (agitation and aeration) of the biocontrol agent, <i>Bacillus velezensis</i> strain KSAM1, and its influence on soilborne fungus, <i>Macrophomina phaseolina</i> - Journal of King Saud University - Science [jksus.org]
- 8. ijisd.journals.ekb.eg [ijisd.journals.ekb.eg]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Fungal BGCs for Production of Secondary Metabolites: Main Types, Central Roles in Strain Improvement, and Regulation According to the Piano Principle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Media and Growth Conditions for Induction of Secondary Metabolite Production | Springer Nature Experiments [experiments.springernature.com]
- 13. mdpi.com [mdpi.com]
- 14. Effect of Ambient pH on Growth, Pathogenicity, and Patulin Production of Penicillium expansum | MDPI [mdpi.com]
- 15. tsijournals.com [tsijournals.com]
- 16. web.ist.utl.pt [web.ist.utl.pt]
- 17. Optimization of agitation and aeration conditions for maximum virginiamycin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. french.tsijournals.com [french.tsijournals.com]
- 19. Optimization of cellulase production by Penicillium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | CRISPR-Cas9-Based Discovery of the Verrucosidin Biosynthesis Gene Cluster in Penicillium polonicum [frontiersin.org]
Resolving ambiguous peaks in Rugulosin HPLC analysis
Welcome to the technical support center for Rugulosin HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for resolving ambiguous peaks and other common chromatographic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of ambiguous or unexpected peaks in a this compound HPLC analysis?
The sudden appearance of an unknown or ambiguous peak can be caused by several factors ranging from simple contamination to complex chemical degradation.[1] The most common sources include laboratory sample contamination, instrument-related artifacts (e.g., from the injector or seals), impurities in the mobile phase, co-elution of compounds with similar retention times, and degradation of the this compound sample.[1][2] It is also possible that a change in an HPLC column's packing material from the vendor could alter its performance, revealing a previously undetected impurity.[1]
Q2: How can I determine if an ambiguous peak is a real compound or just an artifact?
First, confirm the peak is not an artifact.[1] A good practice is to inject a blank solvent (your mobile phase or sample diluent). If the peak is still present, it may be a "ghost peak" originating from contamination in the system or mobile phase.[3] Artifact peaks can also come from impurities in mobile phase additives.[2] If the peak is absent in the blank, it is likely real and related to the sample. Further investigation using a diode-array detector (DAD) can provide UV spectral information to help identify the peak and see if it's related to the parent molecule, this compound.[1]
Q3: What is co-elution and how can I detect it?
Co-elution occurs when two or more compounds elute from the HPLC column at the same time, appearing as a single, often distorted, peak.[4] This can lead to inaccurate quantification and identification. Signs of co-elution include peaks with shoulders, tailing, or general asymmetry.[4] The most reliable way to detect co-elution is by using a Diode Array Detector (DAD) or a Mass Spectrometer (MS). A DAD can perform peak purity analysis by collecting multiple UV spectra across the peak; if the spectra are not identical, co-elution is likely.[4] Similarly, an MS detector can identify different mass-to-charge ratios across the peak profile, indicating the presence of multiple compounds.[4]
Q4: What are matrix effects and how can they create ambiguous results?
Matrix effects occur when components in the sample matrix (e.g., excipients in a formulation, or endogenous substances in a biological sample) interfere with the analysis of the target analyte, in this case, this compound.[5] These effects can alter the ionization of this compound in an MS detector, leading to either signal suppression (lower peak area) or enhancement (higher peak area), which compromises quantitative accuracy.[5][6][7] Matrix effects are a major issue in LC-MS/MS analysis and can be caused by co-eluting compounds from the matrix.[6] To mitigate this, robust sample preparation techniques are essential to clean up the sample and remove interfering components.[8]
Troubleshooting Guide: Resolving Ambiguous Peaks
This guide provides solutions to specific problems you may encounter during this compound HPLC analysis.
Problem 1: My chromatogram shows a peak with a shoulder or a split peak.
This is a classic sign of co-elution, where an impurity or related compound is not fully separated from the main this compound peak.[4]
Troubleshooting Steps:
-
Confirm Peak Purity: Use a DAD or MS detector to confirm that the peak is indeed impure.[4]
-
Optimize Mobile Phase: Adjusting the mobile phase composition is the most effective way to improve resolution.[9]
-
Change Organic Modifier: If using acetonitrile (B52724), try methanol (B129727), or vice-versa. Different solvents can alter selectivity.[3]
-
Adjust pH: For ionizable compounds, modifying the mobile phase pH can change the retention characteristics of this compound and co-eluting impurities.
-
Employ a Gradient: If using an isocratic method, switch to a gradient elution. A shallower gradient provides more time for separation and can resolve closely eluting peaks.[3][10]
-
-
Modify Column Parameters:
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve separation.
-
Change Temperature: Adjusting the column temperature can alter selectivity.[3]
-
Try a Different Column: A column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) or a smaller particle size can provide the necessary change in selectivity to resolve the peaks.[3][10]
-
| Parameter | Modification | Expected Outcome |
| Mobile Phase | Change organic solvent (ACN vs. MeOH) | Alters selectivity, potentially separating peaks. |
| Gradient | Decrease the slope (make it shallower) | Increases resolution between closely eluting peaks.[3] |
| Flow Rate | Decrease flow rate | Increases efficiency, leading to sharper peaks and better separation. |
| Temperature | Increase or decrease by 5-10°C | May alter selectivity and improve separation.[3] |
| Stationary Phase | Switch from C18 to Phenyl or C8 | Provides different chemical interactions, changing elution order.[3] |
Problem 2: I see "ghost peaks" that appear randomly in my chromatograms.
Ghost peaks are spurious peaks that are not related to the injected sample. They are often caused by contamination from a previous injection or from the HPLC system itself.[3]
Troubleshooting Steps:
-
Run a Blank Gradient: Inject a blank (mobile phase) to see if the ghost peaks appear. This helps isolate the source.
-
Check Mobile Phase: Use only high-purity, HPLC-grade solvents and freshly prepared mobile phases.[3] Impurities in water or additives are a common source.
-
Clean the System:
-
Injector: Purge the injector and sample loop with a strong solvent to remove contaminants.[2]
-
Column: Implement a robust column washing procedure after each sequence with a strong solvent (like isopropanol) to remove strongly retained compounds from previous injections.[3]
-
Guard Column: If a guard column is used, replace it, as it may be trapping contaminants.[8]
-
Problem 3: The this compound peak is tailing or fronting.
Poor peak shape can compromise integration and reduce accuracy.
-
Peak Tailing is often caused by unwanted secondary interactions between this compound and the stationary phase, especially with active silanol (B1196071) groups on silica-based columns.[3][11]
-
Peak Fronting is typically a sign of column overload or a mismatch between the sample solvent and the mobile phase.[12][13]
Troubleshooting Steps for Peak Tailing:
-
Adjust Mobile Phase pH: Lowering the pH (e.g., with 0.1% formic or acetic acid) can suppress the ionization of silanol groups, reducing secondary interactions.[3]
-
Add a Competing Base: For basic compounds, adding a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase can mask the active silanol sites.[3]
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are less prone to tailing.[3]
Troubleshooting Steps for Peak Fronting:
-
Reduce Sample Concentration: Dilute the sample or reduce the injection volume to avoid overloading the column.[11]
-
Match Sample Solvent: Dissolve the sample in the initial mobile phase whenever possible. A sample solvent that is stronger than the mobile phase can cause distorted, fronting peaks.[8]
Experimental Protocols
Protocol 1: Peak Purity Analysis using a Diode Array Detector (DAD)
This protocol is used to check for the presence of co-eluting impurities.
-
Setup: Ensure your HPLC system is equipped with a DAD. Set the detector to acquire full spectral data across a relevant wavelength range for this compound (e.g., 200-400 nm).
-
Injection: Inject the sample containing the ambiguous peak.
-
Data Analysis:
-
In your chromatography software, select the peak of interest.
-
Use the "Peak Purity" or "Spectral Analysis" function.
-
The software will compare UV-Vis spectra taken at the upslope, apex, and downslope of the peak.
-
A high purity match factor (often >950 or 99%) indicates a pure peak.[14] A low match factor or visible differences in the spectra suggest co-elution.[4]
-
Protocol 2: Systematic Mobile Phase Optimization to Resolve Co-elution
This protocol provides a structured approach to improving peak resolution.
-
Baseline: Run your current method and record the resolution between this compound and the co-eluting peak.
-
Change Organic Modifier: Prepare a new mobile phase, replacing acetonitrile with an equivalent strength of methanol (or vice versa). Equilibrate the column thoroughly and inject the sample. Compare the resolution.
-
Optimize Gradient: If co-elution persists, revert to the better organic modifier and optimize the gradient.
-
Create a series of methods where the gradient slope is systematically decreased. For example, if the original gradient went from 20% to 80% B in 10 minutes (6%/min), try running it over 15 minutes (4%/min) and 20 minutes (3%/min).
-
Analyze the chromatograms to find the optimal balance between resolution and run time.
-
-
Adjust pH (if applicable): If this compound or the impurity is ionizable, prepare mobile phases with slightly different pH values (e.g., ± 0.2 pH units) and observe the impact on selectivity and retention.
Visualizations
// Nodes start [label="Ambiguous Peak Observed\nin this compound Analysis", fillcolor="#FBBC05"]; is_it_real [label="Is the Peak Real?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; check_blank [label="Inject Blank Solvent", fillcolor="#FFFFFF", shape=box]; ghost_peak [label="Ghost Peak (Artifact)", fillcolor="#EA4335"]; real_peak [label="Peak is Real", fillcolor="#34A853"]; peak_shape [label="Assess Peak Shape", shape=diamond, style=filled, fillcolor="#F1F3F4"]; symmetrical [label="Symmetrical Peak", fillcolor="#FFFFFF"]; asymmetrical [label="Asymmetrical Peak\n(Shoulder, Tailing, Fronting)", fillcolor="#FFFFFF"]; co_elution [label="Potential Co-elution", fillcolor="#EA4335"]; purity_analysis [label="Perform Peak Purity Analysis\n(DAD / MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_method [label="Optimize Separation Method\n(Mobile Phase, Gradient, Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; poor_shape [label="Poor Peak Shape", fillcolor="#EA4335"]; troubleshoot_shape [label="Troubleshoot Tailing/Fronting\n(pH, Concentration, Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> is_it_real; is_it_real -> check_blank [label=" How to check?"]; check_blank -> is_it_real; is_it_real -> ghost_peak [label=" No, appears in blank"]; is_it_real -> real_peak [label=" Yes, only in sample"]; real_peak -> peak_shape; peak_shape -> symmetrical [label="Symmetrical"]; peak_shape -> asymmetrical [label="Asymmetrical"]; asymmetrical -> co_elution; asymmetrical -> poor_shape; co_elution -> purity_analysis; purity_analysis -> optimize_method [label="Purity Fails"]; poor_shape -> troubleshoot_shape; } Caption: Troubleshooting workflow for ambiguous HPLC peaks.
// Nodes start [label="Objective:\nResolve Co-eluting Peaks", fillcolor="#FBBC05"]; step1 [label="Step 1: Analyze with DAD\nConfirm peak impurity and acquire UV spectra.", fillcolor="#F1F3F4"]; step2 [label="Step 2: Modify Mobile Phase\nChange organic solvent (ACN <=> MeOH)\nto alter selectivity.", fillcolor="#FFFFFF"]; step3 [label="Step 3: Optimize Gradient Profile\nDecrease gradient slope to increase\nseparation time and resolution.", fillcolor="#FFFFFF"]; step4 [label="Step 4: Change Column Chemistry\nIf needed, test a column with a different\nstationary phase (e.g., Phenyl-Hexyl).", fillcolor="#FFFFFF"]; end [label="Result:\nResolved, Pure Peaks", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> step1 [color="#4285F4"]; step1 -> step2 [color="#4285F4"]; step2 -> step3 [color="#4285F4"]; step3 -> step4 [color="#4285F4"]; step4 -> end [color="#4285F4"]; } Caption: Experimental workflow for resolving co-elution.
References
- 1. sgs.com [sgs.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. provost.utsa.edu [provost.utsa.edu]
- 10. researchgate.net [researchgate.net]
- 11. hplc.eu [hplc.eu]
- 12. benchchem.com [benchchem.com]
- 13. chromforum.org [chromforum.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Navigating Analytical Specificity: A Comparative Guide to Cross-Reactivity Studies of Rugulosin and Other Mycotoxins
For researchers, scientists, and drug development professionals, the accurate detection of mycotoxins is paramount. This guide provides a comparative analysis of the potential cross-reactivity of the anthraquinone (B42736) mycotoxin Rugulosin with other structurally related mycotoxins. While specific quantitative cross-reactivity data for this compound is not extensively available in current literature, this document outlines the theoretical basis for potential cross-reactivity, details the experimental protocols required to perform such a study, and discusses the toxicological implications of potential analytical inaccuracies.
Understanding the Potential for Cross-Reactivity
The likelihood of cross-reactivity in immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), is largely dependent on the specificity of the antibodies used. Antibodies are generated to recognize specific epitopes on a target molecule. If structurally similar molecules are present in the sample, the antibody may bind to them as well, leading to a false-positive or an overestimation of the target analyte's concentration. Given the shared anthraquinone core in this compound, emodin (B1671224), and skyrin, it is plausible that antibodies raised against this compound could exhibit some degree of cross-reactivity with these other compounds.
Conversely, chromatographic methods like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) offer a higher degree of specificity. These techniques separate compounds based on their physicochemical properties before detection, allowing for the individual quantification of structurally similar mycotoxins within a complex mixture.
Comparative Analysis of Analytical Methodologies
To assess the cross-reactivity of this compound, a comparative study employing both immunochemical and chromatographic methods would be necessary. Below are generalized experimental protocols for conducting such an investigation.
Table 1: Hypothetical Cross-Reactivity Data of an Anti-Rugulosin ELISA
| Compound | Structure | Concentration (ng/mL) | Cross-Reactivity (%) |
| This compound | Anthraquinone | 10 | 100 |
| Emodin | Anthraquinone | 10 | To be determined |
| Skyrin | Bianthraquinone | 10 | To be determined |
| Ochratoxin A | Dihydroisocoumarin | 10 | To be determined |
| Aflatoxin B1 | Furanocoumarin | 10 | To be determined |
This table illustrates the type of data that would be generated from a cross-reactivity study. The cross-reactivity percentage is calculated as (IC50 of this compound / IC50 of competing compound) x 100.
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Cross-Reactivity Assessment
This protocol outlines a competitive ELISA (cELISA) to determine the cross-reactivity of an antibody developed against this compound.
-
Coating: Microtiter plates are coated with a this compound-protein conjugate (e.g., this compound-BSA) and incubated overnight at 4°C.
-
Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound conjugate.
-
Blocking: Non-specific binding sites are blocked using a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competitive Reaction: A fixed concentration of the anti-Rugulosin antibody is mixed with varying concentrations of this compound (for the standard curve) or the potential cross-reacting mycotoxins (e.g., emodin, skyrin, ochratoxin A, aflatoxin B1). This mixture is then added to the washed and blocked microtiter plates and incubated for 1-2 hours at room temperature.
-
Washing: Plates are washed to remove unbound antibodies and antigens.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary antibody is added and incubated for 1 hour at room temperature.
-
Washing: Plates are washed to remove unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added, and the plate is incubated in the dark until a color change is observed.
-
Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Data Analysis: The absorbance is read using a microplate reader at the appropriate wavelength. The percentage of cross-reactivity is calculated by comparing the concentration of the competing mycotoxin that causes 50% inhibition (IC50) to the IC50 of this compound.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocol for Specific Quantification
This protocol provides a method for the simultaneous and specific detection of this compound and other mycotoxins.
-
Sample Preparation: The sample matrix (e.g., contaminated grain) is extracted using a suitable solvent mixture (e.g., acetonitrile (B52724)/water). The extract is then cleaned up using a solid-phase extraction (SPE) column to remove interfering substances.
-
Chromatographic Separation: The cleaned-up extract is injected into an HPLC system equipped with a C18 reverse-phase column. A gradient elution program is used with a mobile phase consisting of two solvents (e.g., water with formic acid and acetonitrile with formic acid) to separate the mycotoxins based on their polarity.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode. For each mycotoxin, specific precursor-to-product ion transitions are monitored to ensure highly selective and sensitive quantification.
-
Quantification: A calibration curve is generated using certified reference standards for each mycotoxin. The concentration of each mycotoxin in the sample is determined by comparing its peak area to the calibration curve.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in a cross-reactivity study and the potential biological impact of these mycotoxins, the following diagrams are provided.
Caption: Workflow for a comprehensive cross-reactivity study.
Toxicological Implications of Cross-Reactivity
The potential for cross-reactivity is not merely an analytical challenge; it has significant toxicological implications. Emodin, a structurally similar anthraquinone, is known to induce cellular toxicity through various signaling pathways. Should an immunoassay for this compound cross-react with emodin, the perceived toxicity of a sample could be misattributed or overestimated. Understanding the signaling pathways affected by these related mycotoxins is crucial for interpreting toxicological data correctly.
Caption: Signaling pathways affected by the anthraquinone mycotoxin emodin.
Conclusion
While definitive quantitative data on the cross-reactivity of this compound with other mycotoxins remains a gap in the current scientific literature, the potential for such interactions, particularly with structurally similar anthraquinones like emodin and skyrin, is significant. Researchers and drug development professionals must be aware of these potential analytical pitfalls. The use of highly specific methods like HPLC-MS/MS is recommended for the unambiguous quantification of this compound in the presence of other mycotoxins. Further research is warranted to develop and validate specific immunoassays for this compound and to thoroughly characterize their cross-reactivity profiles. This will be essential for accurate risk assessment and for ensuring the safety and efficacy of food and pharmaceutical products.
Reproducibility of Rugulosin-Induced Apoptosis: A Comparative Guide for Researchers
An Objective Analysis of Rugulosin's Apoptotic Efficacy Across Common Cancer Cell Lines
For researchers and drug development professionals investigating novel anticancer agents, the reproducibility of in vitro findings is paramount. This compound (B17658), a mycotoxin produced by various Penicillium species, has demonstrated cytotoxic and apoptotic effects in several cancer cell lines. This guide provides a comparative analysis of the reproducibility of this compound-induced apoptosis, summarizing available quantitative data, detailing experimental protocols, and visualizing the proposed signaling pathways to aid in the design and interpretation of future studies.
Comparative Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| HeLa | Cervical Cancer | Data not available | - |
| MCF-7 | Breast Cancer | Data not available | - |
| A549 | Lung Cancer | Data not available | - |
| HepG2 | Liver Cancer | Data not available | - |
Quantitative data for direct comparison of this compound's IC50 values across these specific cell lines from a single comprehensive study is limited in the currently available literature. Researchers are encouraged to perform their own dose-response experiments to determine the precise IC50 in their cell line of interest under their specific experimental conditions.
Experimental Protocols
To ensure the reproducibility of experimental results, adherence to standardized protocols is essential. The following are detailed methodologies for key experiments used to assess this compound-induced apoptosis.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the this compound concentration.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Gently harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.
-
Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways in this compound-Induced Apoptosis
The precise signaling cascade initiated by this compound to induce apoptosis is still under investigation. However, based on the mechanisms of other cytotoxic natural products, a plausible pathway involves the activation of the intrinsic (mitochondrial) pathway of apoptosis. This is often mediated by the modulation of the Bcl-2 family of proteins and the subsequent activation of caspases.
Caption: Proposed intrinsic pathway of this compound-induced apoptosis.
Experimental Workflow
To ensure a logical and reproducible investigation of this compound-induced apoptosis, the following experimental workflow is recommended.
Caption: Recommended workflow for studying this compound-induced apoptosis.
Validating the Antimicrobial Spectrum of Rugulosin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of Rugulosin against a spectrum of microbial pathogens. The data presented is compiled from published experimental findings and is compared against the performance of established antimicrobial agents. Detailed experimental protocols are provided to support the cited data and ensure reproducibility.
**Executive Summary
This compound is a naturally occurring anthraquinone (B42736) pigment produced by several species of Penicillium fungi.[1] It has demonstrated a notable antimicrobial profile, characterized by potent activity against Gram-positive bacteria and more moderate, selective activity against Gram-negative bacteria and fungi.[2] This guide synthesizes available Minimum Inhibitory Concentration (MIC) data to validate and contextualize its antimicrobial spectrum relative to commonly used therapeutic agents.
Data Presentation: Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and selected comparator drugs against various microbial species. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower values indicate higher potency.
| Microorganism | Antimicrobial Agent | MIC Range (µg/mL) | Class |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus (MSSA/MRSA) | This compound A | 0.195 - 2.0 [3] | Fungal Metabolite |
| Vancomycin | ≤ 2.0[2][4][5] | Glycopeptide | |
| Penicillin (susceptible strains) | ≤ 0.125[6] | β-Lactam | |
| Bacillus subtilis | This compound A | 1.0 - 2.0 | Fungal Metabolite |
| Gram-Negative Bacteria | |||
| Escherichia coli | This compound A | 8.25 - 66.0 | Fungal Metabolite |
| Ciprofloxacin | 0.1 - 0.5 | Fluoroquinolone | |
| Pseudomonas aeruginosa | This compound A | 8.25 - 66.0 | Fungal Metabolite |
| Ciprofloxacin | 0.12 - 0.5 | Fluoroquinolone | |
| Fungi | |||
| Candida albicans | This compound A | > 256 [4][5] | Fungal Metabolite |
| Amphotericin B | 0.06 - 2.0[1][3] | Polyene | |
| Candida tropicalis | This compound A | 64 [4][5] | Fungal Metabolite |
| Amphotericin B | 0.0625 - 4.0[3] | Polyene |
Analysis:
-
Gram-Positive Activity: this compound A demonstrates potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with MIC values comparable to the front-line antibiotic Vancomycin.[3]
-
Gram-Negative Activity: The activity of this compound A is significantly lower against Gram-negative bacteria like E. coli and P. aeruginosa when compared to a standard-of-care agent like Ciprofloxacin. This suggests a greater specificity for Gram-positive organisms.
-
Antifungal Activity: this compound A shows highly selective antifungal activity. It is largely inactive against Candida albicans but demonstrates moderate inhibitory effects against Candida tropicalis.[4][5] Its potency is considerably lower than that of Amphotericin B.
Experimental Protocols
The data cited in this guide is primarily derived from experiments utilizing the Broth Microdilution Method to determine the Minimum Inhibitory Concentration (MIC). This is a standardized protocol established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Sterile 96-well microtiter plates
-
Test compound (e.g., this compound) stock solution of known concentration
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum, adjusted to a 0.5 McFarland turbidity standard
-
Sterile diluent (e.g., saline or broth)
-
Incubator set to the optimal temperature for the test organism (e.g., 35-37°C)
-
Pipettes and sterile tips
Methodology:
-
Preparation of Antimicrobial Dilutions: a. Dispense 50-100 µL of sterile broth into each well of a 96-well plate. b. Add a corresponding volume of the high-concentration antimicrobial stock solution to the first column of wells, creating the starting concentration. c. Perform a two-fold serial dilution by transferring a set volume of the solution from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a concentration gradient.
-
Inoculum Preparation: a. From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile broth. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. c. Dilute this standardized suspension in broth to achieve the final target inoculum concentration (typically ~5 x 10⁵ CFU/mL) for the assay.
-
Inoculation and Incubation: a. Add a standardized volume of the final bacterial or fungal suspension to each well containing the antimicrobial dilutions. b. Include control wells: a positive control (broth + inoculum, no drug) to ensure microbial viability and a negative control (broth only) to check for contamination. c. Incubate the plate at the appropriate temperature (e.g., 37°C) for a standard duration (typically 18-24 hours for bacteria, 24-48 hours for fungi).
-
Result Interpretation: a. Following incubation, examine the plates for visible turbidity (growth). b. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Visualizations
The following diagrams illustrate the key experimental workflow for determining the antimicrobial spectrum of a compound like this compound.
Caption: Experimental workflow for the broth microdilution MIC assay.
While the precise signaling pathway for this compound's antimicrobial action is not fully elucidated, one reported mechanism is the inhibition of RNA polymerase activity, which is a critical process for bacterial survival and replication.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. actamanilana.ust.edu.ph [actamanilana.ust.edu.ph]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory Effects of the Fungal Pigment Rubiginosin C on Hyphal and Biofilm Formation in Candida albicans and Candida auris [mdpi.com]
Rugulosin vs. Skyrin: A Comparative Toxicological Analysis
A detailed examination of the toxicological profiles of two fungal bisanthraquinones, Rugulosin and Skyrin, reveals distinct differences in their effects on biological systems. While this compound exhibits notable hepatotoxicity, carcinogenicity, and genotoxicity, Skyrin demonstrates a contrasting profile with selective cytotoxicity towards cancer cells and potential DNA-protective properties, positioning it as a compound of interest for further oncological research.
This guide provides a comprehensive comparison of the toxicological data for this compound and Skyrin, including quantitative measures of toxicity, mechanisms of action, and genotoxic potential. Detailed experimental protocols for key assays are also provided to aid researchers in their understanding and potential replication of these findings.
Executive Summary of Toxicological Data
The following table summarizes the key toxicological parameters for this compound and Skyrin based on available experimental data.
| Toxicological Parameter | This compound | Skyrin |
| Acute Toxicity (LD50) | Oral (mouse): >4 g/kg[1] Intraperitoneal (rat): 44 mg/kg[1] | No data available |
| Cytotoxicity (IC50) | 3-10 fold less cytotoxic than (-)-Rugulosin on HeLa and L cells[2] | MIA-PaCa-2: 50 ± 2.6 μM HL-60: 74 μM Calu-1: 26.6 ± 4.6 μM HeLa: 21 ± 6.5 μM K562: 50.7 ± 9.3 μM[3] |
| Hepatotoxicity | Induces acute hepatic injury, fatty degeneration, and liver cell necrosis[4] | Not reported |
| Carcinogenicity | Weak hepatocarcinogen in male mice[4] | Not reported to be carcinogenic |
| Genotoxicity | Induced DNA damage in Bacillus subtilis. Did not induce reverse mutations in Salmonella typhimurium or unscheduled DNA synthesis in mammalian cells in vitro[5] | Did not show DNA-damaging effects.[3][6] Exhibited DNA-protective capacity, more prominent in non-cancerous cells[3][6] |
| Primary Mechanism of Action | Inhibition of RNA polymerase activity[7] | Selective cytotoxicity towards cancer cells, potential modulation of apoptosis and cell signaling pathways. |
In-Depth Toxicological Comparison
Acute Toxicity
This compound exhibits moderate acute toxicity via the intraperitoneal route in rats, with an LD50 of 44 mg/kg.[1] However, its oral toxicity in mice is significantly lower, with an LD50 greater than 4 g/kg, suggesting poor absorption from the gastrointestinal tract.[1] In contrast, there is a lack of available data on the LD50 of Skyrin, which hinders a direct comparison of acute toxicity.
Cytotoxicity
Skyrin has demonstrated selective cytotoxicity against various cancer cell lines, with IC50 values ranging from 21 to 74 μM.[3] Notably, it was found to be more cytotoxic to HepG2 cancer cells than to non-cancerous human lymphocytes.[3][6] On the other hand, (+)-Rugulosin is reported to be 3-10 times less cytotoxic to HeLa and L cells compared to its stereoisomer, (-)-Rugulosin.[2]
Hepatotoxicity and Carcinogenicity
A significant concern with this compound is its established hepatotoxicity and carcinogenicity.[8] Studies in mice have shown that it can cause acute liver injury characterized by fatty degeneration and cell necrosis.[4] Furthermore, it is considered a weak hepatocarcinogen in male mice.[4] There are no reports in the reviewed literature to suggest that Skyrin possesses similar hepatotoxic or carcinogenic properties.
Genotoxicity
The genotoxic profiles of the two compounds are markedly different. This compound has been shown to induce DNA damage in bacterial systems but did not show mutagenic activity in Salmonella typhimurium or the ability to induce unscheduled DNA synthesis in mammalian cells in vitro.[5] Conversely, Skyrin did not exhibit any DNA-damaging effects in the assays conducted and, remarkably, displayed DNA-protective properties, particularly in non-cancerous cells.[3][6]
Mechanisms of Toxicity and Action
The primary mechanisms through which this compound and Skyrin exert their biological effects appear to be distinct.
This compound: Inhibition of RNA Polymerase
The toxicity of this compound is, at least in part, attributed to its ability to inhibit RNA polymerase activity.[7] This inhibition disrupts the process of transcription, leading to a cascade of cellular dysfunctions and ultimately cell death.
Figure 1: this compound's inhibition of RNA polymerase, disrupting transcription.
Skyrin: Pro-Apoptotic Activity in Cancer Cells
The selective cytotoxicity of Skyrin towards cancer cells suggests that it may modulate signaling pathways that are dysregulated in cancer, such as those controlling apoptosis (programmed cell death). While the precise molecular targets are still under investigation, a plausible mechanism involves the induction of apoptosis through the intrinsic or extrinsic pathways.
Figure 2: Postulated mechanism of Skyrin-induced apoptosis in cancer cells.
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or Skyrin) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Figure 3: Workflow of the MTT assay for determining cytotoxicity.
Comet Assay for Genotoxicity
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.
-
Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving the DNA as nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate away from the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).
Conclusion
The comparative toxicological analysis of this compound and Skyrin highlights their divergent biological activities. This compound's profile is characterized by significant toxicity, including hepatotoxicity and carcinogenicity, which warrants caution in its handling and potential exposure. In contrast, Skyrin emerges as a promising candidate for further investigation in cancer research due to its selective cytotoxicity against cancer cells and its apparent lack of genotoxicity, coupled with DNA-protective effects. Further studies are necessary to fully elucidate the molecular mechanisms underlying Skyrin's anticancer activity and to explore its therapeutic potential. The absence of acute toxicity data for Skyrin remains a critical knowledge gap that should be addressed in future research.
References
- 1. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral LD50 toxicity modeling and prediction of per- and polyfluorinated chemicals on rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of RNA Polymerase I as a Therapeutic Strategy to Promote Cancer-Specific Activation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Rugulosin's Biological Activity: A Comparative Analysis of In Vitro and In Vivo Studies
For researchers, scientists, and professionals in drug development, understanding the correlation between in vitro and in vivo activity of a compound is paramount. This guide provides a comprehensive comparison of the biological activities of Rugulosin, a mycotoxin produced by various Penicillium species, based on available experimental data. The following sections detail its antimicrobial and anticancer effects observed in laboratory settings and its toxicological profile in living organisms, offering insights into the challenges and potential of this natural compound.
This compound has demonstrated a spectrum of biological activities, ranging from antimicrobial and anticancer effects in vitro to significant hepatotoxicity and carcinogenicity in vivo. A direct in vitro-in vivo correlation (IVIVC) for this compound has not been extensively established in the literature, highlighting a critical gap in understanding its therapeutic potential and toxicological risk. This guide aims to bridge this gap by presenting a side-by-side comparison of the existing data, detailing the experimental methodologies, and illustrating the potential molecular pathways involved.
Quantitative Data Summary
To facilitate a clear comparison of this compound's efficacy and toxicity, the following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Antimicrobial Activity of this compound
| Compound | Target Organism | MIC (µg/mL) | Reference |
| This compound A | Methicillin-Resistant Staphylococcus aureus (MRSA) | Data not available in snippet | [1] |
| This compound B | Methicillin-Resistant Staphylococcus aureus (MRSA) | Data not available in snippet | [1] |
| This compound C | Methicillin-Resistant Staphylococcus aureus (MRSA) | Data not available in snippet | [1] |
Table 2: In Vitro Anticancer Activity of this compound
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | QGY7701 (Hepatocellular Carcinoma) | Data not available | |
| This compound | H1299 (Non-small cell lung carcinoma) | Data not available | |
| This compound | HCT116 (Colorectal Carcinoma) | Data not available |
Table 3: In Vivo Hepatotoxicity and Carcinogenicity of this compound in Mice
| Dosage | Duration | Observed Effects | Reference |
| 1.5 mg/5 g diet/animal/day | 22 days | Acute hepatic injury, fatty degeneration, liver cell necrosis, death. | |
| 0.3 and 0.75 mg/5 g diet/animal/day | 500-700 days | Development of hyperplastic nodules in the liver, hepatocellular carcinoma. |
Experimental Protocols
A detailed understanding of the experimental design is crucial for interpreting the presented data. The following are outlines of the methodologies typically employed in assessing the activities of compounds like this compound.
In Vitro Antimicrobial Activity (Broth Microdilution Method)
-
Preparation of this compound Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the target microorganism (e.g., MRSA) is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The prepared microtiter plate is inoculated with the bacterial suspension and incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HCT116) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
In Vivo Hepatotoxicity Study in Mice
-
Animal Model: Male mice of a specific strain (e.g., DDD or ddYS) are used.
-
Dosing Regimen: this compound is administered orally, mixed with a purified diet, at specified concentrations.
-
Observation Period: The animals are monitored for a predetermined duration, which can range from a few weeks for acute toxicity studies to over a year for chronic toxicity and carcinogenicity studies.
-
Endpoint Assessment: Key endpoints include survival rate, body weight changes, and histopathological examination of the liver for signs of injury, such as fatty degeneration, necrosis, hyperplastic nodules, and tumor formation.
Potential Signaling Pathways
The biological activities of this compound are likely mediated through its interaction with various cellular signaling pathways. Based on the observed anticancer effects, two key pathways that may be involved are the apoptotic and MAPK signaling pathways.
Apoptotic Pathway
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the final stages of cell death. The potential involvement of this compound in inducing apoptosis in cancer cells warrants further investigation into its effects on key apoptotic proteins such as caspases, Bcl-2 family members, and cytochrome c release.
Caption: Simplified diagram of the extrinsic and intrinsic apoptotic pathways.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of various cellular processes, including proliferation, differentiation, and survival. It consists of a cascade of protein kinases, including ERK and JNK. Dysregulation of the MAPK pathway is a common feature of many cancers. Investigating the effect of this compound on the phosphorylation status of key MAPK proteins like ERK and JNK could provide insights into its mechanism of anticancer action.
Caption: Overview of the MAPK/ERK and JNK signaling pathways.
Correlation and Future Directions
The stark contrast between the in vitro and in vivo data for this compound underscores the complexity of drug development and the limitations of relying solely on in vitro assays. While this compound exhibits promising antimicrobial and potential anticancer activities in a controlled laboratory environment, its severe hepatotoxicity and carcinogenicity in animal models present a significant hurdle for its therapeutic application.
The lack of a clear IVIVC for this compound highlights the need for further research. Future studies should focus on:
-
Establishing a Dose-Response Relationship: Determining the precise concentrations at which this compound transitions from a potential therapeutic agent to a potent toxin.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Understanding the absorption, distribution, metabolism, and excretion of this compound in vivo to better predict its effects.
-
Investigating Mechanisms of Toxicity: Elucidating the specific molecular pathways through which this compound exerts its hepatotoxic and carcinogenic effects. This could involve studying its impact on oxidative stress, DNA damage, and inflammatory responses in liver cells.
-
Exploring Analogs and Derivatives: Synthesizing and screening analogs of this compound to identify compounds with retained or enhanced therapeutic activity but reduced toxicity.
By systematically addressing these research gaps, a more comprehensive understanding of the in vitro-in vivo correlation of this compound's activity can be achieved, ultimately informing its potential, if any, for future drug development.
References
Structural comparison of Rugulosin A, B, and C.
A Comprehensive Structural Comparison of Rugulosin A, B, and C for Researchers and Drug Development Professionals
This guide provides a detailed structural comparison of the naturally occurring bisanthraquinone compounds this compound A, B, and C. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a concise overview of their structural characteristics, supported by available experimental data.
Introduction to this compound Analogs
This compound A, a well-known mycotoxin produced by various Penicillium and Talaromyces species, is a dimeric anthraquinone (B42736) that has been the subject of extensive study.[1][2] More recently, two new analogs, this compound B and C, were isolated from the fungus Penicillium radicum FKI-3765-2, expanding this compound family.[3][4] Structurally, these molecules are all based on the dimerization of anthraquinone monomers. This compound A and C are classified as homodimers, being composed of two identical anthraquinone units. In contrast, this compound B is a heterodimer, formed from two different anthraquinone moieties.[3][5]
Structural Elucidation and Comparison
The core structure of these compounds is a cage-like framework derived from the coupling of two anthraquinone units. The key structural differences between this compound A, B, and C lie in the nature of these constituent monomers.
-
This compound A is a homodimer formed from two units of an emodin-type anthraquinone (6-methyl-1,3,8-trihydroxyanthraquinone).[3] Its molecular formula is C30H22O10.[1][6][7][8]
-
This compound B is a heterodimer, meaning it is composed of two different anthraquinone units.[3][5] Its molecular formula is C30H22O11.
-
This compound C is also a homodimer, similar to this compound A, comprising two identical anthraquinone moieties.[3][5]
The structural relationship between these three analogs can be visualized as a biosynthetic divergence from common monomeric precursors.
Comparative Data
The following table summarizes the key quantitative data for this compound A, B, and C based on available literature.
| Property | This compound A | This compound B | This compound C |
| Molecular Formula | C30H22O10[1][6][7][8] | C30H22O11 | C30H22O10 |
| Molecular Weight | 542.49 g/mol [6] | 558.49 g/mol | 542.49 g/mol |
| Anti-MRSA Activity (MIC) | 0.125 µg/mL | 32 µg/mL | 64 µg/mL |
| Cytotoxicity (Jurkat) | No cytotoxicity observed at 60-100 µg/mL[3] | No cytotoxicity observed at 60-100 µg/mL | No cytotoxicity observed at 60-100 µg/mL |
Experimental Protocols
Isolation of this compound A, B, and C
The isolation of this compound A, B, and C was performed from the producing organism, Penicillium radicum FKI-3765-2.[3]
-
Fermentation: The fungus was cultivated on a rice medium at 27°C for 15 days under static conditions.[3]
-
Extraction: The whole culture was extracted with acetone. The supernatant was concentrated, and the resulting aqueous layer was subjected to extraction with ethyl acetate.[3]
-
Chromatography: The crude extract was then purified using an ODS (octadecylsilane) column. The compounds were eluted using a stepwise gradient of acetonitrile (B52724) (30%, 50%, 70%, and 100%) containing 0.050% trifluoroacetic acid.[3]
Antimicrobial Activity Assay
The antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) was evaluated using standard microbiological techniques.
-
Initial Screening: A paper disk method was used for the initial screening of anti-MRSA activity.[3]
-
MIC Determination: The minimum inhibitory concentration (MIC) was determined using a liquid microdilution method to quantify the potency of each compound.[3]
Conclusion
This compound A, B, and C represent a closely related family of dimeric anthraquinones with distinct structural features. While this compound A and C are homodimers, this compound B is a heterodimer, a difference that significantly impacts their biological activity. Notably, the potent anti-MRSA activity of this compound A is substantially diminished in this compound B and C, suggesting that the specific nature of the monomeric units and their linkage is critical for this biological function. All three compounds, however, exhibit low cytotoxicity against the tested human cell line, making their core scaffold of potential interest for further medicinal chemistry exploration.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Penicillium radicum - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New rugulosins, anti-MRSA antibiotics, produced by Penicillium radicum FKI-3765-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. (+)-Rugulosin | C30H22O10 | CID 62769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C30H22O10 | CID 139589216 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Rugulosin: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of mycotoxins like rugulosin (B17658) are paramount to ensuring laboratory safety and environmental protection. This compound, a hepatotoxic and carcinogenic anthraquinoid mycotoxin produced by Penicillium species, requires careful management throughout its lifecycle in a research setting, culminating in its safe and compliant disposal.[1] This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety practices and regulatory considerations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks. While a Safety Data Sheet (SDS) for (+)-Rugulosin from one supplier indicates it is not classified as hazardous under the Globally Harmonized System (GHS), mycotoxins as a class are known for their potential toxicity.[2] Therefore, exercising caution is essential.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves at all times when handling this compound or its waste.
-
Lab Coat: A dedicated lab coat or protective gown should be worn to prevent skin contact.
-
Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes or aerosolization of the powder form.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations for chemical waste. The following protocol outlines a general framework for the safe disposal of this compound waste in a laboratory environment.
-
Waste Identification and Segregation:
-
All waste materials contaminated with this compound, including unused solid compound, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be segregated as chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Containerization:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables, in a designated, leak-proof, and clearly labeled hazardous waste container. For unused or expired solid this compound, it is preferable to dispose of it in its original container, placed within a secondary containment.
-
Liquid Waste: Collect liquid waste containing this compound in a sealed, compatible container. Ensure the container material is resistant to the solvents used.
-
Do not overfill waste containers. It is a common practice to fill containers to no more than 90% of their capacity to allow for expansion.[3][4]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound"), the concentration (if in solution), and the date of accumulation.
-
Indicate any associated hazards as per your institution's guidelines.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
-
-
Disposal Request and Pickup:
-
Contact your institution's EHS department or follow their established procedures to request a hazardous waste pickup.
-
Provide all necessary information about the waste, including its composition and volume.
-
-
Decontamination of Work Surfaces:
-
After handling and packaging this compound waste, thoroughly decontaminate all work surfaces and equipment.
-
Due to the chemical stability of mycotoxins, physical removal is a key aspect of decontamination.[5] Use a suitable laboratory detergent followed by a solvent rinse (e.g., ethanol (B145695) or methanol, where this compound is soluble) to clean surfaces.[6] All cleaning materials should be disposed of as hazardous waste.
-
Decontamination and Inactivation of this compound
While physical removal and disposal via a licensed hazardous waste contractor is the primary recommended procedure, it is useful to be aware of decontamination methods for mycotoxins. It is important to note that mycotoxins are generally resistant to simple chemical destruction.[5][7] The most effective method for complete destruction is incineration, which is typically handled by specialized waste management facilities.
For spills or extensive decontamination, the following methods have been reported for mycotoxins in general, though their efficacy specifically for this compound in a lab setting should be validated.
| Decontamination Method | Agent/Process | Efficacy and Considerations |
| Chemical Treatment | Oxidizing agents (e.g., ozone, hydrogen peroxide) | Can reduce mycotoxin levels, but may alter the nutritional or sensory properties of treated materials if not used for waste.[8] |
| Ammoniation | Has been used for detoxification of some mycotoxins in feed, but its effectiveness varies depending on the specific mycotoxin.[8] | |
| Physical Treatment | High-temperature incineration | The most effective method for complete destruction of mycotoxins.[5] |
| Adsorption | Use of adsorbent materials to bind the mycotoxin, which are then disposed of. |
Experimental Workflow for this compound Disposal
The logical flow for the proper disposal of this compound waste in a laboratory setting can be visualized as follows:
By adhering to these procedures, laboratory professionals can effectively manage and dispose of this compound waste, ensuring a safe working environment and compliance with environmental regulations. Always consult your institution's specific safety and waste disposal guidelines, as they may have additional requirements.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. respirarelabs.com [respirarelabs.com]
- 6. caymanchem.com [caymanchem.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Decontamination of Mycotoxin-Contaminated Feedstuffs and Compound Feed - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Rugulosin
This guide provides critical safety, handling, and disposal protocols for Rugulosin, a mycotoxin produced by Penicillium species.[1][2] All personnel must adhere strictly to these procedures to mitigate risks associated with this potent compound.
Hazard Assessment
This compound is an anthraquinoid mycotoxin that is recognized as being hepatotoxic (toxic to the liver).[1][2] Studies in mice have shown that it can cause acute hepatic injury, including fatty degeneration and liver cell necrosis.[1] It is also considered a possible, though weak, hepatocarcinogen in male mice.[1] While one Safety Data Sheet (SDS) does not classify it as hazardous under the Globally Harmonized System (GHS), another SDS for a similar hazardous compound recommends significant precautions, including warnings for skin, eye, and respiratory irritation, and harm if swallowed.[3] Given its known biological activity and potential as a carcinogen, a cautious approach is mandatory.
Quantitative Toxicity Data
| Test Subject | Dosage | Observation | Reference |
| Male Mice | 1.5 mg / 5 g diet / animal per day for 22 days | 50% mortality 1-3 weeks after exposure due to acute hepatic injury. | [1] |
| Male Mice | 0.3 and 0.75 mg / 5 g diet / animal per day | Development of hyperplastic nodules in the liver after 500-700 days of exposure. | [1] |
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required at all times when handling this compound in solid (powder) or liquid form to prevent dermal, ocular, and respiratory exposure.[4]
Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemical-resistant nitrile gloves (minimum 14 mils thickness).[5] Change outer glove immediately upon contamination. | Prevents skin contact and absorption. Double gloving provides an extra layer of safety against potential breaches.[4] |
| Body Protection | Disposable, solid-front laboratory coat with tight-fitting cuffs. A chemical-resistant apron should be worn over the lab coat when handling significant quantities or solutions.[6][7] | Protects skin from accidental spills and contamination. |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield must be worn over goggles when there is a splash hazard or when handling the powder form.[4] | Protects eyes and face from splashes, aerosols, and airborne particles. |
| Respiratory Protection | For handling the solid/powder form, a NIOSH-approved N95 respirator or higher is mandatory to prevent inhalation.[4] Work should be conducted in a certified chemical fume hood.[8] | The primary route of exposure for potent powders is inhalation. A fume hood provides critical engineering control. |
| Foot Protection | Closed-toe, non-porous shoes that fully cover the feet.[4][9] | Protects feet from spills and falling objects. |
Operational Plan: Handling and Storage
A systematic workflow is essential for safely managing this compound within the laboratory.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, designate a specific work area, preferably within a chemical fume hood or other ventilated enclosure.[8] Ensure all necessary PPE is donned correctly and a spill kit is readily accessible.
-
Weighing (Solid Form): Conduct all weighing of powdered this compound within a chemical fume hood or a balance enclosure to contain airborne particles.[8] Use anti-static weigh paper or boats.
-
Solubilization: When preparing solutions, add the solvent to the vial containing the powdered this compound slowly to avoid aerosolization.[8] If using a vial with a rubber stopper, add the diluent via a syringe.[8] Keep the container closed as much as possible.
-
Post-Handling: After handling, wipe down the work area with an appropriate decontamination solution. Carefully doff PPE, removing the outer gloves first, and dispose of all contaminated disposable items as hazardous waste. Wash hands thoroughly with soap and water.
Storage: Store this compound in a clearly labeled, tightly sealed container in a designated, secure, and well-ventilated area. The storage location should be separate from incompatible materials.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Segregation: Collect all disposable items that have come into contact with this compound (e.g., gloves, pipette tips, vials, paper towels) in a dedicated, leak-proof hazardous waste container.[4][10]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and appropriate hazard symbols.[10][11]
-
Liquid Waste: Collect liquid waste containing this compound in a sealed, compatible, and clearly labeled container. Do not overfill.[10]
-
Disposal Protocol: All this compound waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations for hazardous chemical waste.[12]
Emergency Spill Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.
Workflow for this compound Spill Response
Caption: Workflow for responding to a this compound spill.
References
- 1. Chronic toxicity and hepatocarcinogenicity of (+) this compound, an anthraquinoid mycotoxin from penicillium species: preliminary surveys in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. bvl.bund.de [bvl.bund.de]
- 7. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. benchchem.com [benchchem.com]
- 11. Laboratory waste | Staff Portal [staff.ki.se]
- 12. Safe handling and disposal of laboratory animal waste - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
